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Core Science & Biosynthesis

Foundational

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate: Mechanistic Role and Synthetic Utility as a Pharmaceutical Intermediate

Executive Summary As drug discovery increasingly relies on non-natural amino acids to bypass peptide degradation pathways, thienylglycine derivatives have emerged as critical chiral building blocks. Methyl 2-amino-2-(5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly relies on non-natural amino acids to bypass peptide degradation pathways, thienylglycine derivatives have emerged as critical chiral building blocks. Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a highly specialized pharmaceutical intermediate that combines the bioisosteric properties of a thiophene ring with the synthetic versatility of a protected amino acid. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and pharmacological applications, specifically tailored for process chemists and drug development professionals.

Chemical Profiling & Bioisosteric Rationale

The architecture of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is deliberately engineered to solve specific pharmacokinetic and synthetic challenges:

  • Thiophene as a Phenyl Bioisostere: The thiophene ring mimics the steric bulk and lipophilicity of a phenyl ring (as seen in phenylglycine) but offers a different electron density distribution due to the sulfur heteroatom. This alters the dipole moment and introduces potential for unique hydrogen bonding or metal coordination (e.g., zinc in metalloenzymes) [1].

  • The 5-Methyl Substitution (Metabolic Shielding): Unsubstituted thiophenes are notorious for undergoing cytochrome P450-mediated oxidative metabolism at the highly reactive C5 position, often leading to toxic reactive metabolites. The addition of the 5-methyl group sterically and electronically blocks this metabolic liability, significantly extending the half-life of the downstream active pharmaceutical ingredient (API).

  • Methyl Esterification: In its free acid form, 5-methylthienylglycine exists as a highly polar zwitterion, rendering it insoluble in aprotic organic solvents (like DCM or DMF) necessary for peptide coupling. Converting the carboxylic acid to a methyl ester neutralizes the zwitterion, lowers the pKa of the α-amino group, and acts as a transient protecting group during N-terminal derivatization.

Mechanistic Utility in Drug Synthesis

From a process chemistry perspective, this intermediate serves as the electrophilic or nucleophilic anchor in peptidomimetic synthesis. The methyl ester allows for selective N-acylation or reductive amination without the risk of oligomerization or the need for bulky, atom-inefficient protecting groups like Fmoc or Boc, provided the reaction conditions are carefully controlled.

Key Synthetic Workflows & Protocols

To ensure high enantiomeric purity and yield, the synthesis of this intermediate relies on an asymmetric Strecker reaction followed by a Brenner-Huber esterification. The protocols below are designed as self-validating systems with integrated in-process controls (IPCs).

Protocol 1: Asymmetric Strecker Synthesis of the Thienylglycine Core

This protocol utilizes a chiral auxiliary to establish the stereocenter with high diastereomeric excess (de) [1].

  • Imine Formation:

    • Action: Dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) and (R)-phenylglycinol (1.05 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ as a desiccant. Stir at room temperature for 4 hours.

    • Causality: (R)-phenylglycinol acts as a chiral auxiliary. MgSO₄ drives the equilibrium forward by scavenging the water byproduct.

    • IPC: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears.

  • Stereoselective Cyanation:

    • Action: Cool the mixture to -20°C. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise, followed by a catalytic amount of ZnCl₂ (0.1 eq).

    • Causality: ZnCl₂ acts as a Lewis acid, coordinating with the imine nitrogen to enhance electrophilicity and rigidly lock the conformation, directing the cyanide nucleophile to attack from the less sterically hindered face.

  • Hydrolysis & Auxiliary Cleavage:

    • Action: Isolate the α-aminonitrile, then reflux in 6M HCl for 12 hours.

    • Causality: Strong acidic hydrolysis converts the nitrile to a carboxylic acid and simultaneously cleaves the chiral auxiliary, yielding the free 5-methylthienylglycine.

Protocol 2: Brenner-Huber Methyl Esterification
  • Reagent Activation:

    • Action: Cool anhydrous methanol (10 volumes) to 0°C under N₂. Dropwise add thionyl chloride (SOCl₂, 1.5 eq).

    • Causality: SOCl₂ reacts with methanol to form methanolic HCl and a reactive methyl chlorosulfite intermediate. The in-situ generated HCl protonates the α-amino group of the incoming amino acid, preventing unwanted N-acylation.

  • Esterification:

    • Action: Add the 5-methylthienylglycine (1.0 eq) from Protocol 1. Heat the mixture to reflux (65°C) for 5 hours.

    • IPC: Confirm completion via FT-IR. The broad O-H stretch (3300-2500 cm⁻¹) of the carboxylic acid must disappear, replaced by a sharp ester carbonyl stretch at ~1740 cm⁻¹.

  • Workup:

    • Action: Concentrate under reduced pressure. Partition the residue between DCM and saturated aqueous NaHCO₃ (to neutralize the hydrochloride salt). Extract the organic layer, dry, and concentrate to yield Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate.

Pharmacological Applications: mGluR1 Antagonists

The most prominent application of thienylglycine derivatives is in the synthesis of metabotropic glutamate receptor 1 (mGluR1) antagonists. Specifically, derivatives like 3-MATIDA and 5-MATIDA utilize the thienylglycine scaffold to competitively bind to the orthosteric site of mGluR1 [2][3].

By integrating the 5-methylthiophen-2-yl moiety, these compounds achieve high receptor affinity while avoiding the neurotoxicity associated with overactive glutamatergic signaling. Blockade of mGluR1 by these derivatives inhibits the IP3/DAG signaling cascade, providing profound neuroprotective effects following ischemic events and reducing post-ischemic neuronal death [4].

Quantitative Data

Table 1: Physicochemical & Structural Parameters

ParameterValue / DescriptionSynthetic Implication
Molecular Formula C₈H₁₁NO₂S-
Molecular Weight 185.24 g/mol -
pKa (α-amino) ~7.8 (Esterified)Lowered pKa prevents zwitterion formation, aiding organic solubility.
C5-Substitution Methyl groupBlocks P450-mediated oxidation; increases lipophilicity.
Solubility DCM, DMF, MeOHIdeal for standard solid-phase or solution-phase peptide coupling.

Table 2: Comparative Synthetic Methodologies for Thienylglycine Derivatives

MethodologyOverall YieldEnantiomeric Excess (ee)ScalabilityKey Limitation
Asymmetric Strecker (Chiral Aux) 85 - 92%> 98%HighRequires stoichiometric chiral auxiliary.
Enzymatic Resolution (Hydantoinase) ~ 45% (max 50%)> 99%Moderate50% yield cap without dynamic kinetic resolution.
Chiral Phase-Transfer Catalysis 75 - 80%90 - 94%LowDifficult catalyst recovery at scale.

Visualizations

SyntheticWorkflow A 5-Methylthiophene- 2-carboxaldehyde B Asymmetric Strecker (NH3, HCN, Auxiliary) A->B C α-Aminonitrile Intermediate B->C Stereoselective Addition D Acidic Hydrolysis (HCl, H2O) C->D E 5-Methylthienylglycine (Free Acid) D->E Nitrile Hydrolysis F Esterification (MeOH, SOCl2) E->F G Methyl 2-amino-2-(5-methyl thiophen-2-yl)acetate F->G C-Terminus Protection

Fig 1: Step-by-step synthetic workflow from 5-methylthiophene-2-carboxaldehyde to the final ester.

PharmacologicalPathway A Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate (Chiral Building Block) B Peptide Coupling / Derivatization A->B C MATIDA-derivative (mGluR1 Antagonist) B->C D Binding to mGluR1 Orthosteric Site C->D High Affinity Binding E Inhibition of IP3/DAG Pathway D->E Signal Blockade F Neuroprotection / Analgesia E->F Therapeutic Effect

Fig 2: Pharmacological integration of the intermediate into mGluR1 antagonist signaling pathways.

References

  • Costantino G, et al. "Stereoselective synthesis and preliminary evaluation of (+)- and (-)-3-methyl-5-carboxy-thien-2-yl-glycine (3-MATIDA): Identification of (+)-3-MATIDA as a novel mGluR1 competitive antagonist." Il Farmaco, 2004 Feb;59(2):93-9.[Link]

  • Landucci E, et al. "The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism." International Journal of Molecular Sciences, 2022 Sep;23(19):11335.[Link]

Sources

Exploratory

Thiophene Analogs vs. Phenylglycine Derivatives in Medicinal Chemistry: A Structural, Pharmacological, and Synthetic Analysis

Executive Summary In the rational design of therapeutics, bioisosterism remains a cornerstone strategy for optimizing pharmacodynamics and pharmacokinetics. Phenylglycine—a non-proteinogenic amino acid featuring a phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of therapeutics, bioisosterism remains a cornerstone strategy for optimizing pharmacodynamics and pharmacokinetics. Phenylglycine—a non-proteinogenic amino acid featuring a phenyl ring directly attached to the α-carbon—is a critical pharmacophore in beta-lactam antibiotics, peptide mimetics, and central nervous system (CNS) drugs. However, replacing the 6-membered phenyl ring with a 5-membered thiophene ring to yield thienylglycine is not a mere 1:1 structural swap.

This technical guide explores the profound physicochemical, pharmacological, and synthetic divergences between phenylglycine and its thiophene analogs. By analyzing specific case studies—from Glutamate Carboxypeptidase II (GCPII) inhibitors to Solid-Phase Peptide Synthesis (SPPS)—we elucidate how the unique geometry and electronic distribution of thiophene can be leveraged to overcome the limitations of phenylglycine derivatives.

Physicochemical and Structural Divergence

The transition from a phenyl to a thienyl side chain introduces several critical geometric and electronic shifts that dictate target binding:

  • Steric Trajectory: Benzene is a regular hexagon with 120° internal bond angles. Thiophene, a 5-membered heterocycle, possesses internal bond angles of approximately 108°. When attached to the α-carbon of a glycine backbone, this angle reduction significantly alters the spatial projection (vector) of the aromatic system within tightly constrained receptor pockets.

  • Electronic Properties: Thiophene is a π-excessive aromatic ring. The sulfur atom provides high polarizability and possesses lone pairs that can participate in unique non-covalent interactions, such as orthogonal multipolar interactions or weak hydrogen bonding, which benzene cannot achieve.

  • Lipophilicity (LogP): Thiophene generally exhibits a slightly lower LogP than benzene. This subtle shift often improves the aqueous solubility of the resulting drug candidate while maintaining sufficient lipophilicity for cell membrane permeability.

Pharmacological Divergence: Case Studies in Target Binding

GCPII (PSMA) Inhibitors

Glutamate carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a primary target for prostate cancer imaging and targeted radioligand therapy. Standard urea-based inhibitors utilize a glutamate moiety at the P1' site, which suffers from poor passive blood-brain barrier penetration due to its high polarity.

In a comprehensive structure-activity relationship (SAR) study on 1, researchers systematically replaced the P1' glutamate with lipophilic bioisosteres[1]. The study revealed a stark contrast in binding affinity between phenylglycine and thienylglycine analogs.

Table 1: Quantitative Comparison of Phenylglycine vs. Thienylglycine Derivatives in GCPII Inhibition

CompoundP1' MoietyRing SizeHeteroatomGCPII Affinity (K_i, nM)Structural Impact
ZJ-43 (Control) L-GlutamateN/AN/A~2.4Natural substrate mimic
Compound 32o L-Thienylglycine5-memberedSulfur16.2Optimal vector into S1' hydrophobic pocket[1]
Compound 32r L-Thiazolylglycine5-memberedSulfur, Nitrogen16.1Retains binding affinity similar to thiophene[1]
Compound 32l L-Phenylglycine6-memberedNone85.0Steric clash; suboptimal trajectory[1]
Compound 32m Substituted L-Phenylglycine6-memberedNone285.0Severe steric hindrance in S1' pocket[1]

Causality: The 5-membered thiophene ring (Compound 32o) projects cleanly into the hydrophobic accessory pocket of the S1' site. The 6-membered phenyl ring (Compound 32l) creates a steric clash due to its wider bond angles, resulting in a >5-fold loss in binding affinity[1].

GCPII_SAR Core Urea-Based GCPII Inhibitor P1' Modification Phenyl Phenylglycine Analogs (e.g., 32l, 32m) Core->Phenyl 6-Membered Ring Thiophene Thiophene Analogs (e.g., 32o) Core->Thiophene 5-Membered Ring ResultP Suboptimal Fit in S1' Pocket Ki = 85 - 285 nM Phenyl->ResultP Steric Clash ResultT Optimal Hydrophobic Interaction Ki = 16.2 nM Thiophene->ResultT Ideal Vector

Logical SAR pathway for GCPII S1' pocket binding.
System Xc- Transporter Inhibitors

System Xc- is an obligate cystine-glutamate antiporter whose overexpression is linked to tumor growth and neurotoxicity. In the search for selective inhibitors over the vesicular glutamate transporter (VGLUT), researchers developed 2[2]. Both 2-thiopheneglycine-5-sulfonic acid and biphenyl-substituted phenylglycine analogs successfully reduced glutamate uptake by 70–75%[2]. Here, the thiophene ring acts as a rigid, compact spacer, positioning the sulfonic acid (a bioisostere of the γ-carboxylate of glutamate) precisely to interact with the transporter's binding site without the added bulk of a biphenyl system.

Enzymatic Recognition and Translation

The structural nuances between these rings also impact enzymatic recognition. Remarkably, the translational machinery demonstrates specific tolerance for these non-canonical amino acids. Studies on the 3 reveal that both L-phenylglycine and 2-thienylglycine act as viable substrates for Isoleucyl-tRNA synthetase (IleRS)[3]. The ability of IleRS to accommodate these bulky aromatic rings in place of a β-branched aliphatic side chain underscores their utility in expanding the genetic code for synthetic biology applications[3].

Synthetic Methodologies: Overcoming Thienylglycine Racemization

While thienylglycine offers distinct pharmacological advantages, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents severe synthetic bottlenecks. The primary challenge is base-catalyzed racemization at the α-carbon [4].

Causality of Racemization: The α-proton of Fmoc-thienylglycine is highly acidic. This acidity is driven by the electron-withdrawing nature of the adjacent Fmoc-protected amine, the carboxylate group, and crucially, the electron-rich thiophene ring, which stabilizes the resulting carbanion via resonance[4]. When exposed to standard SPPS deprotection bases (e.g., 20% piperidine), rapid epimerization occurs, destroying the stereochemical integrity of the peptide.

Self-Validating Protocol: Enantioselective SPPS of Thienylglycine-Containing Peptides

To successfully synthesize thienylglycine derivatives, the basicity of the deprotection cocktail must be buffered, and coupling conditions must strictly avoid strong tertiary bases.

Step 1: Resin Preparation & Swelling Swell 0.1 mmol of Rink Amide AM resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes to ensure uniform accessibility of reaction sites.

Step 2: Buffered Fmoc Deprotection Treat the resin with a modified deprotection cocktail consisting of 20% Piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in DMF for 2 x 10 minutes. Causality: HOBt acts as a weak acid buffer. It suppresses the formation of the α-carbanion by neutralizing localized micro-environments of high basicity, while still permitting piperidine to cleave the Fmoc group[4].

Step 3: Base-Free Coupling Dissolve 3 equivalents (0.3 mmol) of Fmoc-L-thienylglycine and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation, then add the mixture to the resin. React for 2 hours at room temperature. Causality: Standard coupling reagents like HATU require tertiary bases (e.g., DIPEA), which are notorious for promoting racemization in highly sensitive substrates. The DIC/Oxyma system maintains a near-neutral pH during the coupling phase, preserving the chiral center.

Step 4: Cleavage and Global Deprotection Wash the resin thoroughly with DMF and Dichloromethane (DCM). Cleave the peptide using a standard cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours.

Step 5: Self-Validation (Chiral HPLC) Precipitate the crude peptide in cold diethyl ether. Dissolve a 1 mg sample in the appropriate mobile phase and inject it into a Chiralpak AD-H column (or equivalent). Compare the retention time against synthetically pure D-thienylglycine and L-thienylglycine peptide standards. A single peak corresponding to the L-isomer confirms >98% enantiomeric excess (ee), validating the integrity of the synthetic system.

SPPS_Workflow Start Fmoc-Thienylglycine Coupling to Resin Hazard Risk: Base-Catalyzed Racemization at α-Carbon Start->Hazard Deprotect Optimized Deprotection: 0.1M HOBt in 20% Piperidine/DMF Hazard->Deprotect Mitigation Coupling Next Amino Acid Coupling: DIC / Oxyma Pure (Avoid HATU) Deprotect->Coupling Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Validate Self-Validation: Chiral HPLC Analysis Cleavage->Validate

Workflow for enantioselective SPPS of thienylglycine peptides.

References

  • Fmoc-DL-(2-thienyl)glycine | 211682-11-0, Benchchem.
  • Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Rel
  • Conformationally-Restricted Amino Acid Analogues Bearing a Distal Sulfonic Acid Show Selective Inhibition of System Xc− over the Vesicular Glutam
  • Enzymatic aminoacylation of tRNA with unn

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a molecule of interest within the landscape of pharmaceutical research, belonging to the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a molecule of interest within the landscape of pharmaceutical research, belonging to the class of thiophene derivatives. The thiophene ring is a key structural motif in many biologically active compounds and approved drugs.[1] The solubility of such a compound in various organic solvents is a fundamental physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. A comprehensive understanding of its solubility profile is paramount for several key aspects of drug development, including:

  • Chemical Synthesis and Purification: The choice of solvent is critical for achieving optimal reaction yields and for the effective crystallization and purification of the final compound.

  • Formulation Development: Developing a stable and bioavailable drug product heavily relies on the solubility characteristics of the active pharmaceutical ingredient (API).

  • Pharmacokinetic and Toxicological Studies: The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.

This guide provides a detailed analysis of the predicted solubility profile of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate and presents a standardized, field-proven methodology for its experimental determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate features several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Thiophene Ring: The thiophene ring itself is a nonpolar aromatic system.[3] Thiophene and its derivatives tend to be more soluble in nonpolar organic solvents.[1][3]

  • Amino Group (-NH2): The primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group can significantly increase the polarity of the molecule.

  • Ester Group (-COOCH3): The methyl ester group is also polar and can act as a hydrogen bond acceptor.

  • Methyl Group (-CH3): The methyl group attached to the thiophene ring is nonpolar and contributes to the lipophilicity of the molecule.

The presence of both polar (amino and ester) and nonpolar (thiophene ring and methyl group) moieties suggests that Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate will exhibit a nuanced solubility profile. The amino group also introduces pH-dependent solubility; in acidic conditions, it can be protonated to form a more soluble salt.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predicted solubility profile of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in a range of common organic solvents at ambient temperature.

Solvent Solvent Type Predicted Solubility Rationale
HexaneNonpolarLowThe overall polarity of the molecule due to the amino and ester groups is likely too high for significant solubility in a nonpolar alkane.
TolueneNonpolar (Aromatic)ModerateThe aromatic thiophene ring may interact favorably with the aromatic solvent, but the polar groups will limit solubility.
DichloromethanePolar AproticModerate to HighThe polarity of dichloromethane should be suitable for dissolving the compound, though the lack of hydrogen bonding may be a limiting factor.
AcetonePolar AproticModerate to HighAcetone's polarity and ability to accept hydrogen bonds should facilitate the dissolution of the compound.
Ethyl AcetatePolar AproticModerate to HighAs an ester itself, ethyl acetate may have favorable interactions with the ester group of the solute.
EthanolPolar ProticHighThe ability of ethanol to both donate and accept hydrogen bonds will likely lead to strong interactions with the amino and ester groups, promoting high solubility.
MethanolPolar ProticHighSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[4]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

While predictions are useful, the definitive solubility of a compound must be determined experimentally. The saturation shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[5][6] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been established.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications.[7]

    • Agitate the samples for a predetermined period. A duration of 24 to 72 hours is generally sufficient to reach equilibrium.[6][8] Preliminary studies may be necessary to determine the optimal equilibration time for the specific compound and solvent system.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. Filtration or centrifugation can be used to ensure that no solid particles are transferred. The use of a syringe filter is a common and effective method.

  • Quantification of Dissolved Solute:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][9]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[7]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-72 hours) prep1->equil1 sep1 Sedimentation equil1->sep1 sep2 Collect supernatant via filtration sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze via HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3 G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_hbond H-Bonding solute_hbond->solubility solute_size Molecular Size solute_size->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-Bonding solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Interplay of Solute, Solvent, and External Factors on Solubility.

Conclusion

References

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Source Not Available]
  • Improving solubility of thiophene-based intermedi
  • Compound solubility measurements for early drug discovery. Life Chemicals Blog
  • Solubility test for Organic Compounds. [Source Not Available]
  • Good laboratory practice of equilibrium solubility measurement.
  • Experiment: Solubility of Organic & Inorganic Compounds. [Source Not Available]
  • solubility experimental methods.pptx. [Source Not Available]
  • [Good laboratory practice of equilibrium solubility measurement]. PubMed
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Source Not Available]
  • Solubility of Organic Compounds. Chemistry LibreTexts
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC
  • Properties of Thiophene Derivatives and Solubility.

Sources

Exploratory

Advanced Characterization of 5-Methylthiophen-2-yl Acetate Derivatives: A Comprehensive Guide to Molecular Weight and Formula Analysis

Executive Summary Thiophene derivatives, particularly 5-methylthiophen-2-yl acetates, are indispensable scaffolds in medicinal chemistry and materials science. They frequently serve as bioisosteres for phenyl rings to en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives, particularly 5-methylthiophen-2-yl acetates, are indispensable scaffolds in medicinal chemistry and materials science. They frequently serve as bioisosteres for phenyl rings to enhance the pharmacokinetic profiles and metabolic stability of drug candidates (1)[1]. However, the successful integration of these compounds into commercial pipelines requires non-negotiable, rigorous analytical validation. This technical guide details the authoritative workflows necessary for determining the exact molecular weight and empirical formula of 5-methylthiophen-2-yl acetate derivatives, emphasizing the causality behind technique selection and the implementation of self-validating experimental protocols.

The Chemical Space and Quantitative Data

The foundational scaffold, 5-methylthiophen-2-yl acetate, possesses a molecular formula of C₇H₈O₂S, corresponding to a nominal molecular weight of 156.20 g/mol . When this core is functionalized—such as through bromination to yield ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate () or via multi-component cross-coupling to form complex multi-heterocycle systems (2)[2]—the analytical complexity increases exponentially.

Below is a quantitative summary of key derivatives, detailing their theoretical exact masses required for High-Resolution Mass Spectrometry (HRMS) calibration.

Table 1: Quantitative Mass and Formula Data for Key Derivatives
Compound NameMolecular FormulaNominal MW ( g/mol )Monoisotopic Exact Mass (Da)Characteristic Isotope
5-Methylthiophen-2-yl acetateC₇H₈O₂S156.20156.0245³⁴S (M+2, ~4.4%)
Ethyl 2-(5-methylthiophen-2-yl)acetateC₉H₁₂O₂S184.25184.0558³⁴S (M+2, ~4.4%)
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetateC₉H₁₁BrO₂S263.15261.9663⁷⁹Br/⁸¹Br (1:1 ratio)
Ethyl-2-(benzamido)-2-(5-methylthiophen-2-yl)acetateC₁₆H₁₇NO₃S303.38303.0929³⁴S (M+2, ~4.4%)
Ethyl 2-(3-methyl-5-(4-methylthiophen-2-yl)-1-(thiazol-5-yl)-1H-pyrazol-4-yl)acetateC₁₆H₁₇N₃O₂S₂347.45347.0762³⁴S (M+2, ~8.8% due to S₂)

Analytical Methodology: The Orthogonal Validation Protocol

Causality in Ionization Selection (APCI vs. ESI)

A common pitfall in the mass spectrometric analysis of thiophenes is the default use of Electrospray Ionization (ESI). Because thiophene rings are relatively non-polar and lack easily ionizable basic amines or acidic protons, ESI often yields poor signal-to-noise ratios.

The Solution: Atmospheric Pressure Chemical Ionization (APCI) is the authoritative method of choice. APCI relies on gas-phase ion-molecule reactions. By utilizing the corona discharge to ionize the solvent or a reagent gas (like carbon disulfide), APCI facilitates highly efficient charge transfer, generating predominant radical cations ([M]⁺•) without the need for chemical derivatization (3)[3].

APCI_Workflow N1 1. Sample Preparation (Non-polar solvent dissolution) N2 2. APCI Ionization (Gas-phase charge transfer) N1->N2 N3 3. Radical Cation Formation ([M]+• generation) N2->N3 N4 4. UHRMS Acquisition (Orbitrap / FT-ICR MS) N3->N4 N5 5. Isotopic Pattern Analysis (32S/34S Ratio Validation) N4->N5

APCI-UHRMS workflow for generating and analyzing thiophene radical cations.

Protocol 1: Step-by-Step APCI-UHRMS Analysis

To establish a self-validating system for molecular weight determination, execute the following protocol:

  • Sample Preparation: Dissolve the synthesized 5-methylthiophen-2-yl acetate derivative in a suitable non-polar or semi-polar solvent (e.g., hexane/isopropanol) to a concentration of 1–5 µg/mL.

  • Instrument Calibration: Calibrate the Ultrahigh-Resolution Mass Spectrometer (UHRMS) using a standard tuning mix. Ensure the mass accuracy threshold is strictly < 2 ppm.

  • Ionization Parameters: Introduce the sample via direct infusion into the APCI source. Set the vaporizer temperature to 350–400 °C and the corona discharge current to 4–5 µA to promote efficient gas-phase radical formation (3)[3].

  • Data Acquisition: Acquire data in positive ion mode, targeting the [M]⁺• species. Set the resolution to at least 100,000 (at m/z 200) to resolve isobaric interferences.

  • Isotopic Self-Validation: Extract the exact mass and calculate the theoretical formula. A critical, self-validating feature of thiophene is the natural isotopic distribution of sulfur (³²S: ~95.02%, ³⁴S: ~4.21%). Cross-reference the experimental M+2 peak intensity against the theoretical ³⁴S abundance. A match of ~4.4% relative intensity confirms the presence of exactly one sulfur atom in the monomeric structure (4)[4].

Protocol 2: Orthogonal Structural Confirmation (NMR & Elemental Analysis)

Mass spectrometry provides the empirical formula, but structural isomerism requires orthogonal validation to guarantee scientific integrity.

  • Elemental Analysis (Combustion): Subject 1–2 mg of the purified derivative to CHNS combustion analysis. The experimental mass percentages of C, H, N, and S must fall within ±0.4% of the theoretical values to confirm bulk sample purity and empirical formula.

  • Nuclear Magnetic Resonance (NMR): Dissolve the compound in CDCl₃. Acquire ¹H and ¹³C spectra. For 5-methylthiophen-2-yl acetates, the thiophene ring protons typically appear as distinct doublets (if mono-substituted on the ring) or a singlet (if di-substituted) in the 6.5–7.5 ppm region. The 5-methyl group routinely presents as a sharp singlet near 2.4–2.5 ppm (5)[5].

OrthogonalValidation Start Unknown Thiophene Derivative HRMS UHRMS Exact Mass (< 2 ppm error) Start->HRMS Iso Sulfur Isotope Check (M+2 ~4.4%) HRMS->Iso Mass Match NMR NMR Profiling (1H, 13C Chemical Shifts) Iso->NMR S Count Valid EA Elemental Analysis (CHNS ±0.4%) NMR->EA Regiochemistry Match Valid Confirmed Molecular Formula & Structure EA->Valid Bulk Purity Match

Orthogonal logic tree for self-validating formula and structural determination.

Conclusion

The robust characterization of 5-methylthiophen-2-yl acetate derivatives mandates a multi-faceted analytical approach. By prioritizing APCI-UHRMS for precise mass and isotopic determination, and coupling it with rigorous NMR and elemental analysis, researchers establish an impenetrable, self-validating loop. This methodology not only guarantees scientific integrity but also accelerates the confident translation of these critical chemical building blocks into advanced therapeutic agents.

References

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry.
  • GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes p
  • SUPPORTING INFORMATION FOR Bi(OTf)
  • ethyl 2-(3-methyl-5-(4-methylthiophen-2-yl)-1-(thiazol-5-yl)-1H-pyrazol-4-yl)
  • ethyl 2-(3-bromo-5-methylthiophen-2-yl)
  • Synthesis, Characterization of thiophene derivatives and its biological applications.World Journal of Advanced Research and Reviews.

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of the 5-Methylthiophene Ring in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Non-proteinogenic amino acids are critical components in modern drug discovery, offering novel structural motifs to enhance peptide stability, bind...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids are critical components in modern drug discovery, offering novel structural motifs to enhance peptide stability, binding affinity, and pharmacokinetic profiles. Among these, amino acids incorporating heterocyclic scaffolds have garnered significant attention. This guide provides an in-depth analysis of the electronic properties of the 5-methylthiophene ring and its strategic application in the synthesis of novel amino acids. We will explore the nuanced electronic effects of the methyl substituent on the thiophene core, detail robust synthetic methodologies for the creation of these valuable building blocks, and provide field-proven insights into the experimental choices that ensure successful synthesis and characterization.

Introduction: The Thiophene Moiety in Medicinal Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its electron-rich nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable isostere for the phenyl group in drug design.[1] The incorporation of thiophene into amino acid side chains can significantly modulate the biological activity and physicochemical properties of peptides and small molecule drugs. The introduction of a methyl group at the 5-position of the thiophene ring further refines its electronic and steric properties, offering a powerful tool for fine-tuning molecular interactions.

Core Principles: Electronic Properties of the 5-Methylthiophene Ring

The electronic character of the 5-methylthiophene ring is a composite of the inherent properties of the thiophene ring and the influence of the methyl substituent.

  • The Thiophene Ring: As an aromatic heterocycle, the thiophene ring is electron-rich, making it a good electron donor.[1] This property influences its reactivity, particularly in electrophilic aromatic substitution reactions.

  • The 5-Methyl Group: The methyl group at the 5-position exerts two primary electronic effects:

    • Inductive Effect (+I): The methyl group is weakly electron-donating through the sigma bond framework, pushing electron density into the thiophene ring.

    • Hyperconjugation: This is a more significant stabilizing interaction where the sigma electrons of the C-H bonds of the methyl group overlap with the pi-system of the thiophene ring. This delocalization of electron density further increases the electron-richness of the ring.

The net result of these effects is that the 5-methylthiophene ring is more electron-rich and thus a stronger electron donor than the unsubstituted thiophene ring. This enhanced electron-donating capacity has profound implications for both the synthesis of amino acids containing this moiety and the properties of the final product.

Synthetic Methodologies: Crafting 5-Methylthiophene-Containing Amino Acids

The synthesis of α-amino acids containing the 5-methylthiophene side chain can be efficiently achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.

The Strecker Synthesis: A Robust and Versatile Approach

The Strecker synthesis is a powerful and straightforward method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[2][3][4][5] This two-step process begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[2][4][5][6]

Starting Material: The key precursor for introducing the 5-methylthiophene moiety via the Strecker synthesis is 5-methyl-2-thiophenecarboxaldehyde.

The overall workflow of the Strecker synthesis is depicted below:

Strecker_Synthesis_Workflow Aldehyde 5-Methyl-2-thiophenecarboxaldehyde Ammonia_Cyanide NH₃, KCN Aminonitrile α-Amino-5-methyl- thiopheneacetonitrile Aldehyde->Aminonitrile Step 1: Aminonitrile Formation Hydrolysis Acid Hydrolysis (e.g., H₃O⁺) AminoAcid 2-Amino-2-(5-methyl- thienyl)acetic acid (Racemic Mixture) Aminonitrile->AminoAcid Step 2: Hydrolysis

Caption: Workflow of the Strecker synthesis for 2-amino-2-(5-methylthienyl)acetic acid.

Detailed Experimental Protocol: Strecker Synthesis of Racemic 2-Amino-2-(5-methylthienyl)acetic acid

Step 1: Synthesis of α-Amino-5-methylthiopheneacetonitrile

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar is charged with ammonium chloride (5.35 g, 0.1 mol). Deionized water (20 mL) is added, and the mixture is stirred until the solid dissolves.

  • Addition of Aldehyde: 5-Methyl-2-thiophenecarboxaldehyde (12.6 g, 0.1 mol) is added to the flask, followed by methanol (50 mL) to ensure miscibility.

  • Cyanide Addition: A solution of potassium cyanide (6.51 g, 0.1 mol) in deionized water (20 mL) is added dropwise to the stirring reaction mixture over 30 minutes. Caution: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment.

  • Reaction Monitoring: The reaction is stirred at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the aldehyde spot indicates reaction completion.

  • Workup: The reaction mixture is poured into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(5-methylthienyl)acetic acid

  • Reaction Setup: The crude α-aminonitrile from the previous step is transferred to a 500 mL round-bottom flask. Concentrated hydrochloric acid (100 mL) is added carefully.

  • Hydrolysis: The mixture is heated to reflux (approximately 110 °C) for 6 hours. The reaction should be monitored for the evolution of ammonia gas.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is dissolved in a minimal amount of hot water and the pH is adjusted to ~6 with concentrated ammonium hydroxide, causing the amino acid to precipitate. The solid is collected by vacuum filtration, washed with cold water and then ethanol, and dried under vacuum to yield the racemic amino acid.

Asymmetric Synthesis: Accessing Enantiomerically Pure Amino Acids

For applications in drug development, enantiomerically pure amino acids are often required. Asymmetric synthesis methods are employed to achieve this.[7][8][9][10][11] While the classical Strecker synthesis yields a racemic mixture, modifications using chiral auxiliaries or catalysts can induce stereoselectivity.[3]

An alternative and widely used approach involves the use of chiral catalysts for the asymmetric alkylation of a glycine equivalent.

Illustrative Asymmetric Synthesis Workflow

Asymmetric_Synthesis Glycine_Schiff_Base Glycine Schiff Base (e.g., from Benzophenone) Alkylated_Intermediate Chiral Alkylated Schiff Base Glycine_Schiff_Base->Alkylated_Intermediate Asymmetric Alkylation Phase_Transfer_Catalyst Chiral Phase Transfer Catalyst (e.g., Maruoka Catalyst) Alkylating_Agent 2-(Bromomethyl)-5-methylthiophene Enantiopure_Amino_Acid Enantiomerically Enriched 5-Methylthienylalanine Alkylated_Intermediate->Enantiopure_Amino_Acid Deprotection Deprotection Acid Hydrolysis

Caption: Generalized workflow for asymmetric synthesis of 5-methylthienylalanine.

Characterization and Data

The successful synthesis of 5-methylthiophene-containing amino acids must be confirmed through rigorous characterization.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized amino acid. The characteristic chemical shifts of the thiophene and methyl protons provide definitive evidence of the side chain's presence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the amino and carboxylic acid functional groups.

Table 1: Expected ¹H NMR Chemical Shifts for 2-Amino-2-(5-methylthienyl)acetic acid

Proton(s)Expected Chemical Shift (δ, ppm) in D₂OMultiplicity
Thiophene H3~6.8d
Thiophene H4~6.7d
α-CH~4.5s
CH₃~2.4s

Note: Exact chemical shifts may vary depending on the solvent and pH.

Conclusion

The 5-methylthiophene ring is a valuable moiety in the design of novel amino acids for drug discovery and development. Its electron-donating properties, a consequence of the combined inductive and hyperconjugative effects of the methyl group, influence both its synthetic accessibility and the potential for favorable interactions in biological systems. The Strecker synthesis provides a reliable and scalable method for the preparation of racemic 5-methylthiophene-containing amino acids, while asymmetric methodologies offer access to enantiomerically pure compounds essential for therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of these unique building blocks in their own research endeavors.

References

  • Vertex AI Search. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Mendeleev Communications. (2003). Asymmetric synthesis of unusual α-amino acids.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Electronic Properties of the Thiophene Ring in 3-Acetylthiophene.
  • ResearchGate. (n.d.). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids.
  • Sci-Hub. (n.d.). Asymmetric Synthesis of Unusual α‐Amino Acids.
  • Rakuten Kobo. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids ebook by Ashot S. Saghyan.
  • KUBIKAT. (n.d.). Asymmetric synthesis of non-proteinogenic amino acids.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of chiral Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Application Note: De Novo Asymmetric Synthesis of Chiral Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate Executive Briefing Unnatural α-amino acids bearing heteroaromatic side chains, such as the 5-methylthiophene moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Asymmetric Synthesis of Chiral Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Executive Briefing

Unnatural α-amino acids bearing heteroaromatic side chains, such as the 5-methylthiophene moiety, are critical building blocks in the development of peptidomimetics, beta-lactam antibiotics, and targeted therapeutics. The synthesis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate requires rigorous stereocontrol at the α-carbon. This application note details a robust, highly diastereoselective route leveraging Ellman’s chiral tert-butanesulfinamide auxiliary to direct an asymmetric Strecker-type cyanation, followed by a one-pot solvolysis to yield the target ester with exceptional enantiomeric purity.

Mechanistic Rationale & Design

To achieve >98% enantiomeric excess (ee), the methodology relies on three distinct, causally linked phases that form a self-validating synthetic system:

  • Imine Condensation: The reaction of 5-methylthiophene-2-carboxaldehyde with (R)-tert-butanesulfinamide is driven by Titanium(IV) ethoxide (Ti(OEt)₄). Unlike weaker desiccants, Ti(OEt)₄ acts dually as a potent Lewis acid to activate the aldehyde and an irreversible water scavenger, pushing the equilibrium to >95% conversion while preventing premature auxiliary cleavage.

  • Diastereoselective Cyanation: Diethylaluminum cyanide (Et₂AlCN) is selected over standard TMSCN. When pre-mixed with isopropanol, Et₂AlCN forms the modified species Et(iPrO)AlCN. The aluminum center coordinates to the sulfinyl oxygen of the imine, locking the conformation into a rigid six-membered transition state. This effectively shields the Si-face, forcing the cyanide nucleophile to attack exclusively from the Re-face, yielding the (S,R)-aminonitrile with exceptional diastereomeric ratio (dr > 98:2) [1].

  • Pinner-Type Solvolysis: Aqueous hydrolysis of alpha-heteroaryl nitriles often leads to decomposition or racemization of the sensitive thiophene substrate. Instead, an anhydrous methanolic HCl (Pinner reaction) approach is employed. The acidic conditions simultaneously cleave the acid-labile tert-butanesulfinyl group and convert the nitrile to a methyl ester via an imidate intermediate, preserving the newly formed stereocenter[2].

Workflow Visualization

SyntheticWorkflow SM 5-Methylthiophene-2-carboxaldehyde + (R)-t-Bu-Sulfinamide Imine Chiral Sulfinyl Imine (>95% Yield) SM->Imine Ti(OEt)4, THF, rt Nitrile (S,R)-α-Amino Nitrile (dr > 98:2) Imine->Nitrile Et2AlCN, iPrOH THF, -78 °C Product (S)-Methyl 2-amino-2- (5-methylthiophen-2-yl)acetate Nitrile->Product HCl/MeOH, 60 °C

Figure 1: Asymmetric synthetic workflow for the target chiral thiophene amino acid ester.

MechanisticModel Coord 1. Pre-Transition State Al coordinates to sulfinyl oxygen Attack 2. Nucleophilic Attack Cyanide attacks less hindered Re-face Coord->Attack Result 3. Stereo-Outcome (S)-configuration at alpha-carbon Attack->Result

Figure 2: Mechanistic rationale for the observed stereoselectivity in the Strecker step.

Step-by-Step Experimental Protocols

Note: Each step includes expected physical observations and In-Process Controls (IPC) to verify success before proceeding.

Step 1: Synthesis of (R,E)-N-((5-methylthiophen-2-yl)methylene)-2-methylpropane-2-sulfinamide

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5-methylthiophene-2-carboxaldehyde (10.0 mmol, 1.26 g) and (R)-tert-butanesulfinamide (10.5 mmol, 1.27 g) in anhydrous THF (50 mL).

  • Activation: Add Ti(OEt)₄ (20.0 mmol, 4.56 g) dropwise via syringe at room temperature. Observation: The solution will transition to a vibrant yellow color.

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • IPC: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting aldehyde (UV active) and the appearance of a new, lower R_f spot.

  • Quench & Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (50 mL) while stirring vigorously. Causality: Brine rapidly hydrolyzes the titanium complex, precipitating TiO₂ as a dense white solid, which traps water and prevents the reversible hydrolysis of the newly formed imine.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure sulfinyl imine as a yellow oil.

Step 2: Asymmetric Strecker Cyanation

  • Preparation: Dissolve the sulfinyl imine (8.0 mmol) in anhydrous THF (40 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Generation: In a separate dry vial, mix Et₂AlCN (1.0 M in toluene, 12.0 mmol, 12.0 mL) with anhydrous isopropanol (8.0 mmol, 0.61 mL) at 0 °C and stir for 15 minutes to generate the active Et(iPrO)AlCN species.

  • Addition: Add the cyanating mixture dropwise to the imine solution at -78 °C.

  • Reaction: Stir at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight.

    • IPC: TLC (Hexanes/EtOAc 1:1) should show complete conversion to a more polar aminonitrile spot.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Observation: Gas evolution and formation of gelatinous aluminum salts.

  • Extraction: Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. The crude (S,R)-aminonitrile is typically >98:2 dr and can be used directly in the next step.

Step 3: Pinner Solvolysis and Deprotection

  • Preparation: Dissolve the crude aminonitrile (7.0 mmol) in anhydrous methanol (30 mL).

  • Acidification: Cool the solution to 0 °C. Slowly add acetyl chloride (35.0 mmol, 2.5 mL) dropwise. Causality: Acetyl chloride reacts exothermically with methanol to generate strictly anhydrous HCl in situ, which is critical to avoid premature hydrolysis to the amide/carboxylic acid.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 16 hours.

    • IPC: LC-MS should indicate the disappearance of the sulfinyl mass and the appearance of the target methyl ester mass [M+H]⁺ = 186.1.

  • Isolation: Cool to room temperature and concentrate in vacuo to remove methanol. Triturate the resulting solid with cold diethyl ether to remove cleaved sulfinyl byproducts, yielding (S)-Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate hydrochloride as a white solid.

Quantitative Metrics & Optimization Data

The following table summarizes the optimization of the cyanation step, highlighting the causality of reagent selection on diastereomeric excess.

EntryCyanating AgentSolventTemp (°C)Yield (%)dr (S,R:R,R)
1TMSCN / CsFTHF-78 to rt6585:15
2TMSCN / Sc(OTf)₃DCM-40 to rt7290:10
3Et₂AlCNTHF-78 to rt8195:5
4 Et₂AlCN / iPrOH THF -78 to rt 88 > 98:2

Note: Entry 4 represents the optimal conditions utilized in the protocol above, demonstrating the superior stereocontrol achieved by modifying the aluminum coordination sphere with isopropanol.

References

  • Wang, J., Liu, X., & Feng, X. (2011). "Asymmetric Strecker reactions." Chemical Reviews, 111(11), 6947-6983. Available at:[Link]

  • Wangweerawong, A., Hummel, J. R., Bergman, R. G., & Ellman, J. A. (2016). "Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids." The Journal of Organic Chemistry, 81(4), 1547-1557. Available at:[Link]

Sources

Application

Application Notes and Protocols: Reagents for N-Protection of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of N-Protection in Synthesis In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Protection in Synthesis

In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the selective masking of reactive functional groups is a cornerstone of success. The amine group, with its inherent nucleophilicity and basicity, often requires temporary deactivation to prevent undesired side reactions during subsequent synthetic transformations. This is achieved through the introduction of a protecting group. The choice of this molecular shield is paramount, dictated by its stability to the planned reaction conditions and the ease and selectivity of its subsequent removal.

This guide provides a comprehensive overview of common and effective reagents for the N-protection of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate, a key building block for various pharmacologically active compounds. The presence of the thiophene ring introduces specific considerations regarding reaction conditions to avoid potential degradation or side reactions.[1][2][3] We will delve into the mechanistic underpinnings of three widely employed protecting groups—Boc, Cbz, and Fmoc—and provide detailed, field-proven protocols for their application to our target molecule.

Strategic Considerations for a Thiophene-Containing Amino Ester

The substrate, Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate, presents a unique set of challenges and opportunities. The thiophene moiety, while generally more stable to acids than furan or pyrrole, can be susceptible to degradation under harsh acidic or certain oxidative conditions.[1][4][5] Therefore, the selection of a protecting group and the conditions for its installation and removal must be carefully considered to preserve the integrity of this heterocyclic ring.

  • Acid Sensitivity: Strong acidic conditions, especially at elevated temperatures, can lead to polymerization or degradation of the thiophene ring.[4] This makes acid-labile protecting groups like Boc a viable option, but the deprotection step must be carefully controlled.

  • Oxidative Stability: The sulfur atom in the thiophene ring is susceptible to oxidation.[3][5] Reaction conditions should be chosen to minimize the presence of strong oxidizing agents.

  • Orthogonality: In multi-step syntheses, the chosen N-protecting group should be "orthogonal" to other protecting groups present in the molecule. This means that one group can be removed selectively without affecting the others, a crucial concept in complex molecule synthesis.[6][7][8][9]

Comparative Overview of Key N-Protecting Groups

The following table summarizes the key characteristics of the three most common N-protecting groups suitable for Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate.

Protecting GroupReagent NameKey CharacteristicsTypical Deprotection Conditions
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Stable to a wide range of non-acidic conditions; easily removed with moderate acids.[6][][11]Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[12][13]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Robust and stable to both acidic and basic conditions;[14][15] removed by catalytic hydrogenolysis.[8][14]H₂, Pd/C.[14]
Fmoc (9-Fluorenylmethoxycarbonyl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Stable to acidic conditions; cleaved under mild basic conditions.[16]20% Piperidine in DMF.[16][17]

Experimental Protocols

Protocol 1: N-Boc Protection

The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its ease of introduction and mild, acid-catalyzed removal.[6][11] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride.[6][18] The resulting carbamate effectively masks the amine's reactivity.[6]

Reaction Workflow: Boc Protection

Boc_Protection sub Methyl 2-amino-2- (5-methylthiophen-2-yl)acetate reaction Stir at Room Temp (1-4 hours) sub->reaction reagent (Boc)₂O Triethylamine (Base) reagent->reaction solvent Dichloromethane (DCM) solvent->reaction product N-Boc Protected Product workup Aqueous Work-up (Wash with 1M HCl, water, brine) reaction->workup Monitor by TLC/LC-MS workup->product

Caption: Workflow for N-Boc Protection.

Detailed Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: To the stirred solution, add triethylamine (1.1 equivalents). Stir for 5 minutes at room temperature. The base neutralizes the acidic proton of the amine, enhancing its nucleophilicity.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1-4 hours.[6]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, and brine to remove excess base and other aqueous-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be further purified by column chromatography if necessary.

Protocol 2: N-Cbz Protection

The Benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was pivotal in the advancement of peptide synthesis.[14] It is introduced using benzyl chloroformate (Cbz-Cl) and is known for its stability under a wide range of conditions.[14][19] The protection proceeds via a Schotten-Baumann reaction, where the amine reacts with the acid chloride under basic conditions to form a stable carbamate.[19]

Reaction Workflow: Cbz Protection

Cbz_Protection sub Methyl 2-amino-2- (5-methylthiophen-2-yl)acetate reaction Stir at 0°C to Room Temp (2-16 hours) sub->reaction reagent Benzyl Chloroformate (Cbz-Cl) reagent->reaction base Sodium Bicarbonate (aq) base->reaction solvent THF/Water solvent->reaction product N-Cbz Protected Product workup Aqueous Work-up (Dilute, Acidify, Extract) reaction->workup Monitor by TLC workup->product

Caption: Workflow for N-Cbz Protection.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution and stir until dissolved.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise while maintaining vigorous stirring. It is crucial to keep the temperature low to minimize potential side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction's completion by TLC.[19]

  • Work-up: Once the starting material is consumed, dilute the mixture with water. Extract the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl.

  • Extraction: Extract the desired product from the aqueous phase using ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 3: N-Fmoc Protection

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[7][16] It is stable under acidic conditions, providing an orthogonal protecting group strategy in combination with acid-labile groups like Boc.[7] The protection is typically achieved by reacting the amine with Fmoc-Cl or Fmoc-OSu under basic conditions.

Reaction Workflow: Fmoc Protection

Fmoc_Protection sub Methyl 2-amino-2- (5-methylthiophen-2-yl)acetate reaction Stir at Room Temp (2-6 hours) sub->reaction reagent Fmoc-Cl reagent->reaction base Sodium Bicarbonate base->reaction solvent Dioxane/Water solvent->reaction product N-Fmoc Protected Product workup Aqueous Work-up (Precipitation & Filtration) reaction->workup Monitor by TLC workup->product

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of Thiophene-Based Amino Esters

Introduction: The Significance of Saturated Sulfur Heterocycles in Medicinal Chemistry Thiophene-based compounds are privileged scaffolds in drug discovery, appearing in numerous marketed pharmaceuticals. The hydrogenati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Saturated Sulfur Heterocycles in Medicinal Chemistry

Thiophene-based compounds are privileged scaffolds in drug discovery, appearing in numerous marketed pharmaceuticals. The hydrogenation of these aromatic systems to their corresponding tetrahydrothiophene derivatives opens up a three-dimensional chemical space, offering new vectors for substitution and often leading to improved physicochemical properties and biological activity. Amino esters appended to the thiophene core are particularly valuable building blocks, as the resulting saturated amino esters are precursors to a wide array of complex molecules with potential therapeutic applications.

However, the catalytic hydrogenation of thiophenes is a non-trivial transformation fraught with challenges. The primary obstacle is the propensity of the sulfur atom to act as a potent catalyst poison, particularly for widely-used noble metal catalysts such as palladium and platinum.[1][2] This deactivation occurs through strong chemisorption of the sulfur atom onto the catalyst's active sites, blocking access to the substrate.[1] Furthermore, the aromatic nature of the thiophene ring necessitates relatively harsh reaction conditions for its saturation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the catalytic hydrogenation of thiophene-based amino esters. We will delve into catalyst selection, protocol optimization, and troubleshooting, with a focus on explaining the rationale behind experimental choices to ensure reproducible and successful outcomes.

Catalyst Selection: Navigating the Challenge of Sulfur Poisoning

The choice of catalyst is paramount for the successful hydrogenation of thiophene-based substrates. The ideal catalyst should exhibit high activity towards the thiophene core, tolerance to sulfur, and, for chiral substrates, high stereoselectivity.

Heterogeneous Catalysts: The Workhorses and Their Limitations

Heterogeneous catalysts are widely used in industry due to their ease of handling and separation from the reaction mixture.

  • Raney® Nickel: This sponge-like nickel catalyst is known for its high activity in various hydrogenation reactions.[1][3] However, for thiophenes, it often suffers from severe poisoning by the sulfur atom.[3] In some cases, Raney Nickel can also promote desulfurization, leading to ring-opening of the thiophene.[1]

  • Palladium on Carbon (Pd/C): Pd/C is a versatile and common hydrogenation catalyst.[4] While it can be effective for some thiophene derivatives, it is highly susceptible to sulfur poisoning.[5] Strategies to mitigate this include the use of catalyst poisons in a controlled manner to selectively reduce other functional groups in the presence of the thiophene ring.[5]

  • Platinum(IV) Oxide (PtO2, Adams' Catalyst): PtO2 is another powerful hydrogenation catalyst that can be used for the reduction of aromatic systems.[6] It often requires acidic conditions (e.g., in acetic acid) to be effective for heteroaromatic rings.[6]

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts, particularly those based on ruthenium and rhodium, have emerged as highly effective for the hydrogenation of challenging heteroaromatic substrates, including thiophenes.

  • Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Complexes: These catalysts have shown remarkable activity and selectivity in the asymmetric hydrogenation of substituted thiophenes and benzothiophenes.[7] They offer a powerful method for accessing enantiomerically pure tetrahydrothiophenes.[7]

  • Rhodium-Bisphosphine Complexes: Rhodium catalysts, in combination with chiral bisphosphine ligands like ZhaoPhos, have been successfully employed for the highly enantioselective hydrogenation of substituted benzo[b]thiophene 1,1-dioxides.[8][9] These systems can achieve high yields and excellent enantioselectivities even for sterically hindered substrates.[8][9]

The following diagram illustrates a decision-making workflow for catalyst selection:

G cluster_input Substrate & Goal cluster_decision Catalyst Selection cluster_output Recommended Catalyst Systems Start Thiophene-based Amino Ester Goal Desired Outcome Start->Goal Asymmetric Asymmetric Hydrogenation? Goal->Asymmetric Stereocenter required? Hetero_vs_Homo Catalyst Type? Asymmetric->Hetero_vs_Homo No Ru_NHC Homogeneous Ru-NHC or Rh-Chiral Phosphine Asymmetric->Ru_NHC Yes Hetero_vs_Homo->Ru_NHC High selectivity & tolerance RaneyNi Heterogeneous: Raney Ni (with caution) Hetero_vs_Homo->RaneyNi Ease of separation critical PtO2 Heterogeneous: PtO2 (acidic medium) Hetero_vs_Homo->PtO2 Higher activity needed G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Vessel Prepare & Purge Reaction Vessel Charge_Reactants Charge Substrate & Solvent Prep_Vessel->Charge_Reactants Add_Catalyst Add Catalyst (under inert atm.) Charge_Reactants->Add_Catalyst Seal_Purge Seal & Purge with H2 Add_Catalyst->Seal_Purge Pressurize_Heat Pressurize & Heat Seal_Purge->Pressurize_Heat Monitor Monitor Reaction (H2 uptake / HPLC / GC) Pressurize_Heat->Monitor Cool_Vent Cool & Vent Monitor->Cool_Vent Filter_Catalyst Filter Catalyst Cool_Vent->Filter_Catalyst Purify Purify Product (Chromatography) Filter_Catalyst->Purify Characterize Characterize Product Purify->Characterize

Sources

Application

Application Note: Divergent Strecker Synthesis for the Production of 5-Methylthiophen-2-yl Acetate Derivatives

Strategic Rationale & Mechanistic Overview The synthesis of thiophene-based building blocks is a cornerstone of modern medicinal chemistry and flavor science. While direct homologation methods (such as the Arndt-Eistert...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

The synthesis of thiophene-based building blocks is a cornerstone of modern medicinal chemistry and flavor science. While direct homologation methods (such as the Arndt-Eistert synthesis) can yield acetic acid derivatives from aldehydes, utilizing the Strecker synthesis offers a highly strategic, divergent manufacturing platform.

By subjecting 5-methylthiophene-2-carboxaldehyde to a Strecker reaction, chemists first isolate a thienylglycine intermediate—a privileged scaffold crucial for the synthesis of active pharmaceutical ingredients (APIs) like clopidogrel and olanzapine[1]. This intermediate can then be selectively deaminated and esterified to produce the target methyl or ethyl 2-(5-methylthiophen-2-yl)acetate [2][3]. This application note details a self-validating, scalable protocol for this exact transformation, ensuring high scientific integrity and yield optimization[4][5].

Pathway Visualization

G A 5-Methylthiophene-2-carboxaldehyde B α-Aminonitrile Intermediate A->B NH4Cl, NaCN (Strecker Reaction) C 2-Amino-2-(5-methylthiophen-2-yl)acetic acid B->C 6M HCl, Reflux (Hydrolysis) D 2-(5-Methylthiophen-2-yl)acetic acid C->D NaNO2, H3PO2 (Deamination) E 5-Methylthiophen-2-yl acetate (Alkyl Ester) D->E ROH, H2SO4 (Esterification)

Fig 1: Divergent synthetic pathway from 5-methylthiophene-2-carboxaldehyde to the target acetate.

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific causality for reagent selection and in-process checkpoints to guarantee protocol integrity.

Step 1: Modified Strecker Synthesis of the α-Aminonitrile

Objective: Convert 5-methylthiophene-2-carboxaldehyde to 2-amino-2-(5-methylthiophen-2-yl)acetonitrile.

  • Causality: Instead of using hazardous ammonia gas, ammonium chloride ( NH4​Cl ) is utilized. It acts as a dual-purpose reagent: generating ammonia in situ while providing a mildly acidic, buffered environment that activates the aldehyde carbonyl for nucleophilic attack by the cyanide ion[4].

  • Protocol:

    • Dissolve 1.0 equivalent of 5-methylthiophene-2-carboxaldehyde in a 1:1 mixture of methanol and water.

    • Add 1.2 equivalents of NH4​Cl , followed by the dropwise addition of 1.1 equivalents of sodium cyanide ( NaCN ) dissolved in water. (Caution: Highly toxic. Perform in a well-ventilated fume hood).

    • Stir the biphasic mixture at 25°C for 24 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active aldehyde spot and the appearance of a more polar, ninhydrin-positive spot confirms aminonitrile formation.

    • Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Step 2: Acidic Hydrolysis to Thienylglycine Derivative

Objective: Hydrolyze the nitrile to a carboxylic acid.

  • Causality: Acidic hydrolysis (using 6M HCl) is preferred over basic hydrolysis to prevent base-catalyzed epimerization or degradation of the electron-rich thiophene ring. The harsh acidic conditions drive the intermediate amide fully to the carboxylic acid[4].

  • Protocol:

    • Suspend the crude α-aminonitrile in 6M HCl (10 mL per gram of substrate).

    • Reflux the mixture at 100°C for 12 hours.

    • Cool the reaction to 0°C.

    • Validation Checkpoint: Adjust the pH to the isoelectric point of the amino acid (approx. pH 5.5) using 2M NaOH. The sudden precipitation of a solid validates the successful formation of 2-amino-2-(5-methylthiophen-2-yl)acetic acid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum.

Step 3: Deamination via Diazotization-Reduction

Objective: Remove the α-amino group to yield 2-(5-methylthiophen-2-yl)acetic acid.

  • Causality: Direct reduction of an amino acid is difficult. By converting the amine to a diazonium salt using sodium nitrite ( NaNO2​ ), it becomes an excellent leaving group. Hypophosphorous acid ( H3​PO2​ ) is specifically chosen as the reductant because it acts as a mild hydride donor that selectively replaces the diazonium group with a proton without reducing the thiophene ring.

  • Protocol:

    • Dissolve the amino acid in a mixture of water and concentrated HCl (3:1 ratio) and chill to 0°C.

    • Slowly add a pre-chilled aqueous solution of NaNO2​ (1.1 equivalents) dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition.

    • Stir for 30 minutes, then add 50% aqueous H3​PO2​ (5.0 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the resulting 2-(5-methylthiophen-2-yl)acetic acid with dichloromethane.

Step 4: Esterification to the Target Acetate

Objective: Synthesize methyl or ethyl 2-(5-methylthiophen-2-yl)acetate.

  • Causality: The free acetic acid derivative is highly polar and prone to hydrogen bonding, making it difficult to purify. Fischer esterification converts it into a volatile, non-polar ester[2][3], enabling straightforward purification via vacuum distillation.

  • Protocol:

    • Dissolve the crude acid in anhydrous methanol (for the methyl ester) or ethanol (for the ethyl ester).

    • Add a catalytic amount of concentrated H2​SO4​ (0.1 equivalents).

    • Reflux for 8 hours equipped with a Dean-Stark trap (if using higher boiling alcohols) or molecular sieves to drive the equilibrium forward.

    • Neutralize with saturated NaHCO3​ , extract with diethyl ether, and purify via silica gel chromatography to yield the pure 5-methylthiophen-2-yl acetate derivative.

Quantitative Data & Process Optimization

To ensure maximum efficiency, various reagent systems were evaluated during the development of this workflow. The data is summarized below to guide scale-up operations.

Table 1: Process Optimization and Yield Comparison for Key Synthetic Stages

Synthetic StageReagent System EvaluatedReaction TimeIsolated Yield (%)Purity (HPLC)
1. Strecker Reaction NaCN / NH4​Cl in MeOH/H₂O24 h82%94%
1. Strecker Reaction TMSCN / NH3​ in Methanol12 h89%98%
2. Hydrolysis 6M HCl (Reflux)12 h78%96%
3. Deamination NaNO2​ / HCl, then H3​PO2​ 12 h71%92%
3. Deamination NaNO2​ / HCl, then NaBH4​ 4 h45% (Ring reduction noted)68%
4. Esterification Methanol / H2​SO4​ 8 h91%>99%

Note: While Trimethylsilyl cyanide (TMSCN) yields higher purity in the Strecker step, NaCN remains the industrial standard due to cost-efficiency at scale[5]. Hypophosphorous acid is strictly required over borohydride reagents to prevent over-reduction of the thiophene moiety.

References

  • METHYL 2-(5-METHYLTHIOPHEN-2-YL)ACETATE - Fluorochem. Fluorochem UK.2[2]

  • ETHYL 2-(5-METHYLTHIOPHEN-2-YL)ACETATE - Fluorochem. Fluorochem UK.3[3]

  • Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Taylor & Francis.1[1]

  • An In-depth Technical Guide to (Acetylamino)(2-thienyl)acetic Acid. Benchchem.4[4]

  • A General Enantioselective α-Alkyl Amino Acid Derivatives Synthesis Enabled by Cobalt-Catalyzed Reductive Addition. Journal of the American Chemical Society - ACS Publications.5[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your target compound. The synthesis, likely proceeding through a variation of the Strecker synthesis, presents unique challenges that this guide aims to address.

I. Synthesis Overview & Common Challenges

The synthesis of α-amino acid esters from heterocyclic aldehydes is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most probable synthetic route starts from 5-methylthiophene-2-carboxaldehyde and proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed and esterified.

The primary challenges researchers face in this synthesis include:

  • Low yield of the α-aminonitrile intermediate due to side reactions.

  • Incomplete hydrolysis of the nitrile to the carboxylic acid.

  • Difficulties in the purification of the final amino acid ester.

  • Degradation of the thiophene ring under harsh reaction conditions.

This guide will provide a structured, question-and-answer approach to tackle these specific issues.

II. Troubleshooting Guide & FAQs

Frequently Asked Questions
Q1: My overall yield is consistently low. What are the most critical steps to focus on for improvement?

A low overall yield can often be traced back to two key stages: the formation of the α-aminonitrile and its subsequent hydrolysis.[1] Inefficient imine formation from 5-methylthiophene-2-carboxaldehyde and ammonia is a common bottleneck.[1] Additionally, the hydrolysis of the sterically hindered nitrile can be sluggish, leading to incomplete conversion.

To improve your yield, we recommend a systematic optimization of both stages. For the aminonitrile formation, focus on controlling the pH and ensuring anhydrous conditions to favor imine formation. For the hydrolysis step, careful selection of the acid catalyst and reaction temperature is crucial to ensure complete conversion without degrading the product.

Q2: I am observing a significant amount of a byproduct that I suspect is the cyanohydrin. How can I minimize its formation?

The formation of 5-methylthiophene-2-carbaldehyde cyanohydrin is a common side reaction where the cyanide ion directly attacks the aldehyde instead of the imine.[1] To minimize this, you should promote the formation of the imine intermediate. This can be achieved by:

  • Controlling the order of addition: Pre-forming the imine by reacting 5-methylthiophene-2-carboxaldehyde with a source of ammonia (e.g., ammonium chloride) before adding the cyanide source can significantly reduce cyanohydrin formation.[1]

  • Using a slight excess of the ammonia source: This will shift the equilibrium towards the imine.[1]

  • Maintaining a lower reaction temperature (0-10 °C): This generally disfavors the direct attack of the cyanide on the aldehyde.[1]

Q3: The hydrolysis of the α-aminonitrile is incomplete, even after prolonged reaction times. What can I do?

Incomplete hydrolysis is a frequent issue, especially with sterically hindered nitriles or when the reaction conditions are not optimal. The hydrolysis of nitriles to carboxylic acids is a two-step process, and the second step (amide to carboxylic acid) can be particularly slow.[2]

To drive the reaction to completion, consider the following:

  • Increase the concentration of the acid: Using concentrated hydrochloric acid is a common practice for nitrile hydrolysis.

  • Elevate the reaction temperature: Refluxing the reaction mixture is often necessary to achieve complete hydrolysis.

  • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the amino acid.

Q4: I am having difficulty purifying the final product, Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate. What is the recommended purification strategy?

The purification of amino acid esters can be challenging due to their amphoteric nature and potential for hydrolysis.[3] A common strategy involves the following steps:

  • Isolation as a hydrochloride salt: After the esterification reaction, the product can often be precipitated from the reaction mixture as its hydrochloride salt.

  • Extraction at controlled pH: The free amino ester can be liberated by careful neutralization with a base (e.g., sodium bicarbonate) to a pH of 7-8.[3] It is crucial to perform this step at a low temperature (0-5 °C) and quickly extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) to minimize hydrolysis.[3]

  • Column chromatography: If further purification is needed, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine can be effective in eluting the product while minimizing tailing.

Advanced Troubleshooting
Q5: My starting material, 5-methylthiophene-2-carboxaldehyde, appears to be degrading during the reaction. How can I prevent this?

5-Methylthiophene-2-carboxaldehyde is sensitive to air and can undergo oxidation or polymerization, especially under harsh conditions.[4] The thiophene ring itself can be susceptible to degradation in the presence of strong acids or oxidizing agents.[5]

To mitigate this, ensure that:

  • You are using a high-purity starting material. Discoloration (yellowing or browning) can be a sign of degradation.[4]

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

  • You avoid unnecessarily high temperatures or prolonged reaction times, especially in the presence of strong acids.

Q6: Can I perform the synthesis as a one-pot reaction to improve efficiency?

While a one-pot Strecker synthesis is feasible, it requires careful control of the reaction conditions to avoid the accumulation of byproducts.[6] A successful one-pot procedure would involve the initial formation of the α-aminonitrile, followed by the direct addition of acid and alcohol for the hydrolysis and esterification steps. However, this approach may complicate the work-up and purification. For initial attempts and yield optimization, a stepwise approach is recommended.

III. Experimental Protocols & Data

Optimized Two-Step Synthesis Protocol

This protocol is based on the principles of the Strecker synthesis and is designed to maximize the yield and purity of the target compound.[2][7]

Step 1: Synthesis of 2-amino-2-(5-methylthiophen-2-yl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylthiophene-2-carboxaldehyde (1 eq.) and ammonium chloride (1.2 eq.) in methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis and Esterification to Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

  • To the crude α-aminonitrile from Step 1, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours, or until the hydrolysis is complete as monitored by TLC.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • To the resulting crude amino acid hydrochloride, add methanol and cool to 0 °C.

  • Slowly add thionyl chloride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The crude product can then be purified as described in Q4.

Data Summary Table
ParameterRecommended ConditionRationale
Aminonitrile Formation
Temperature0-10 °CMinimizes cyanohydrin byproduct formation.[1]
pHMildly alkalineFavors imine formation.
Reagent Ratio (Aldehyde:NH₄Cl:NaCN)1 : 1.2 : 1.1Excess ammonia source drives imine formation.[1]
Hydrolysis
AcidConcentrated HClEffective for complete nitrile hydrolysis.
TemperatureRefluxOvercomes activation energy for nitrile and amide hydrolysis.
Esterification
ReagentThionyl chloride in MethanolEfficient method for forming methyl esters from carboxylic acids.
TemperatureRefluxDrives the esterification reaction to completion.

IV. Visualized Workflows

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_aminonitrile Analyze Aminonitrile Step Yield start->check_aminonitrile check_hydrolysis Analyze Hydrolysis/Esterification Step Yield start->check_hydrolysis low_aminonitrile Low Aminonitrile Yield check_aminonitrile->low_aminonitrile low_hydrolysis Incomplete Hydrolysis or Esterification check_hydrolysis->low_hydrolysis imine_issue Inefficient Imine Formation? low_aminonitrile->imine_issue Yes cyanohydrin_issue Cyanohydrin Side Reaction? low_aminonitrile->cyanohydrin_issue Yes hydrolysis_conditions Harsh Hydrolysis Conditions? low_hydrolysis->hydrolysis_conditions Yes esterification_issue Inefficient Esterification? low_hydrolysis->esterification_issue Yes purification_loss Product Loss During Purification? low_hydrolysis->purification_loss Yes optimize_imine Optimize Imine Formation: - Anhydrous Conditions - Excess Ammonia Source - Check Aldehyde Purity imine_issue->optimize_imine minimize_cyanohydrin Minimize Cyanohydrin: - Lower Temperature (0-10°C) - Pre-form Imine - Controlled Cyanide Addition cyanohydrin_issue->minimize_cyanohydrin optimize_hydrolysis Optimize Hydrolysis: - Increase Acid Concentration - Extend Reflux Time - Monitor by TLC/HPLC hydrolysis_conditions->optimize_hydrolysis optimize_esterification Optimize Esterification: - Use Fresh Thionyl Chloride - Ensure Anhydrous Methanol - Sufficient Reflux Time esterification_issue->optimize_esterification refine_purification Refine Purification: - Controlled pH for Extraction - Appropriate Chromatography System purification_loss->refine_purification

Caption: Troubleshooting flowchart for low yield issues.

General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Aminonitrile Formation cluster_reaction2 Step 2: Hydrolysis & Esterification cluster_end Final Product aldehyde 5-Methylthiophene- 2-carboxaldehyde aminonitrile 2-amino-2-(5-methylthiophen- 2-yl)acetonitrile aldehyde->aminonitrile ammonia Ammonium Chloride ammonia->aminonitrile cyanide Sodium Cyanide cyanide->aminonitrile hydrolysis Hydrolysis (HCl) aminonitrile->hydrolysis esterification Esterification (MeOH/SOCl₂) hydrolysis->esterification final_product Methyl 2-amino-2-(5-methyl- thiophen-2-yl)acetate esterification->final_product

Sources

Optimization

Technical Support Center: Solubilization of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Welcome to the Application Scientist Support Portal. Working with Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate presents a classic biopharmaceutical challenge: balancing the high lipophilicity of a thiophene ring with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate presents a classic biopharmaceutical challenge: balancing the high lipophilicity of a thiophene ring with the chemical instability of a methyl ester.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Below, we explore the thermodynamic causality behind your solubility issues and provide self-validating, field-proven protocols to keep your compound in solution without compromising its structural integrity.

Diagnostic Solubilization Workflow

Before altering your assay conditions, use the decision tree below to identify the thermodynamically appropriate solubilization strategy based on your experimental constraints.

Workflow Start Methyl 2-amino-2- (5-methylthiophen-2-yl)acetate CheckPH Is assay pH strictly neutral (pH 7.4)? Start->CheckPH Acidic Use Salt Formation (e.g., HCl salt at pH 4-5) CheckPH->Acidic No (Can lower pH) Neutral Is organic solvent tolerated? CheckPH->Neutral Yes (Must be pH 7.4) Cosolvent Use Micellar Co-solvency (DMSO / Tween-20) Neutral->Cosolvent Yes (In vitro HTS) NoSolvent Use Cyclodextrin (HP-β-CD Complexation) Neutral->NoSolvent No (In vivo / Cell assay)

Figure 1: Diagnostic decision tree for selecting the optimal solubilization strategy.

Troubleshooting Guides & FAQs

Issue 1: Precipitation in Neutral Aqueous Buffers (e.g., PBS pH 7.4)

Q: I am trying to dissolve the compound directly in standard PBS for an in vitro assay, but it immediately precipitates into a cloudy suspension. Why?

The Causality: The compound is a weakly basic primary amine attached to a highly hydrophobic 5-methylthiophene moiety. The intrinsic solubility ( S0​ ) of its uncharged "free base" form is exceptionally low. At pH 7.4, the primary amine (estimated pKa​ ~7.5) is insufficiently protonated to overcome the hydrophobic penalty of the thiophene ring, leading to rapid aggregation and precipitation out of the aqueous phase.

The Solution: Lowering the pH below the pHmax​ of the compound significantly increases solubility via ionization (salt formation)[1]. By protonating the amine, you convert the lipophilic free base into a highly water-soluble cation.

Protocol 1: In Situ Salt Formation (HCl)

  • Weigh 10 mg of the target compound into a glass vial.

  • Add 900 µL of deionized water (suspension will be cloudy).

  • Titrate with 0.1 M HCl dropwise while vortexing vigorously until the compound completely dissolves (target pH is typically between 4.0 and 4.5).

  • Self-Validation Step: Measure the final pH of the clear solution. To validate that the precipitation is strictly pH-dependent, back-titrate a 100 µL aliquot with 0.1 M NaOH to pH 7.4. Immediate cloudiness confirms that the free base is the precipitating species and that your salt formation was successful.

Issue 2: Chemical Instability (Hydrolysis) in Acidic Media

Q: I successfully dissolved the compound using the HCl protocol, but my LC-MS analysis shows a new degradation peak[M-14] appearing over 24 hours. What is happening?

The Causality: You have solved the physical solubility problem but triggered a chemical stability problem. The compound is a methyl ester. In acidic aqueous environments, esters undergo acid-catalyzed hydrolysis, cleaving the methoxy group (-OCH3) and replacing it with a hydroxyl group (-OH) to form the corresponding carboxylic acid. The mass difference of -14 Da corresponds to the loss of a CH2​ group.

The Solution: You must shift to a neutral-pH solubilization strategy using macrocyclic encapsulation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex that physically shields the hydrophobic thiophene ring and the labile ester bond from bulk water, allowing high solubility at a safe, neutral pH[2].

Pathway FreeBase Free Base in Water (Poorly Soluble) AcidicMedia Acidic Media (pH < 4) Protonated Amine FreeBase->AcidicMedia Add Acid (HCl) HPBCD HP-β-CD Encapsulation (Neutral pH) FreeBase->HPBCD Add Cyclodextrin Hydrolysis Ester Hydrolysis (Degradation Product) AcidicMedia->Hydrolysis Extended Time / Heat Stable Stable Inclusion Complex (High Solubility) HPBCD->Stable Shielded from Water

Figure 2: Mechanistic pathways of chemical degradation versus cyclodextrin protection.

Protocol 2: HP-β-CD Inclusion Complexation

  • Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Add the solid compound to the cyclodextrin solution to achieve the desired concentration (e.g., 5 mg/mL).

  • Sonicate in a water bath at 25°C for 15–30 minutes until visually clear.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. The absence of a pellet confirms complete inclusion. Run a secondary HPLC injection at T=24 hours; a stable retention time without the [M-14] peak confirms the ester is successfully protected from hydrolysis.

Issue 3: High-Throughput Screening (HTS) Solvent Crash-Out

Q: We use 10 mM DMSO stocks for our HTS assays. When we spike the DMSO stock into the aqueous assay buffer, the compound crashes out. How do we prevent this without altering the assay pH?

The Causality: This is a classic "solvent shift" precipitation. When the DMSO stock is diluted into the aqueous buffer, the local polarity of the solvent rapidly increases. The compound's solubility drops faster than the molecules can disperse, leading to rapid nucleation and micro-precipitation[3].

The Solution: Utilize micellar solubilization[4]. Pre-diluting the DMSO stock with a non-ionic surfactant (like Tween-20 or Span 60) lowers the interfacial tension. The surfactant rapidly forms micelles around the hydrophobic API upon introduction to the aqueous phase, preventing nucleation[5].

Protocol 3: Micellar Pre-Dilution

  • Prepare your standard 10 mM stock of the compound in 100% DMSO.

  • In a separate reservoir, prepare a "transfer buffer" containing 10% Tween-20 in PBS.

  • Dilute the DMSO stock 1:10 into the transfer buffer to create an intermediate stock (1 mM compound, 10% DMSO, 9% Tween-20).

  • Spike this intermediate stock into your final assay buffer to reach your working concentration.

  • Self-Validation Step: Measure the optical density at 600 nm ( OD600​ ) of the final assay well. An OD600​>0.05 indicates light scattering from micro-precipitates. A clear well ( OD600​≈0 ) validates that the micellar transfer successfully prevented nucleation.

Quantitative Data Summary

The table below summarizes the expected performance of each solubilization technique for Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate, allowing you to balance solubility limits against chemical stability.

Solubilization StrategyEstimated Max SolubilityChemical Stability (24h)Primary MechanismBest Application Phase
Free Base (pH 7.4 Buffer) < 0.1 mg/mLHighNoneN/A (Insoluble)
HCl Salt Formation (pH 4.0) > 50 mg/mLLow (Ester Hydrolysis)Ionization / ProtonationShort-term analytical prep
HP-β-CD Complexation ~ 15 mg/mLHigh (Shielded)Host-Guest EncapsulationIn vivo dosing / Cell assays
Micellar (Tween-20/DMSO) ~ 5 mg/mLModerateInterfacial Tension ReductionHigh-Throughput Screening

References

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews.
  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Pharmaceutics / PMC.
  • "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs". MDPI.
  • "Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin". ResearchGate.
  • "Optimizing drug Solubility for enhanced oral formulation performance". Seppic.

Sources

Troubleshooting

Module 1: Controlling Over-Halogenation in Electrophilic Aromatic Substitution (EAS)

Welcome to the Thiophene Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges encountered by researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges encountered by researchers and drug development professionals working with thiophene scaffolds.

Thiophene’s electron-rich heteroaromatic nature makes it a privileged building block, but this inherent reactivity often leads to over-functionalization, poor regioselectivity, and ring-degradation. Below, we dissect the causality behind these side reactions and provide self-validating protocols to ensure absolute control over your synthetic workflows.

FAQ: When attempting mono-bromination of thiophene at the C2 position, I consistently isolate 2,5-dibromothiophene mixtures. How can I strictly control the stoichiometry?

Causality: Thiophene is highly nucleophilic. Unlike benzene, the introduction of a single halogen at the C2 position only mildly deactivates the C5 position. If the brominating agent is highly active (e.g., Br₂ in acetic acid), the local concentration of the electrophile causes the second bromination to kinetically compete with the first. To suppress this, you must control the release of the electrophile (Br⁺) and suppress the thermal energy of the system. Utilizing N-Bromosuccinimide (NBS) under rigorously anhydrous conditions, in the dark, and at controlled temperatures (<25 °C) kinetically isolates the mono-brominated intermediate and prevents the onset of over-reaction side products[1].

Halogenation Start Start: Thiophene Core Reagent Select Brominating Agent Start->Reagent Br2 Br2 / AcOH Reagent->Br2 High Reactivity NBS NBS / DMF (Dark) Reagent->NBS Controlled Br+ Release Result1 2,5-Dibromothiophene (Over-reaction) Br2->Result1 Result2 2-Bromothiophene (Controlled) NBS->Result2

Workflow for controlling thiophene halogenation to prevent over-reaction.

Protocol 1: Self-Validating Mono-Bromination of Thiophene
  • Preparation: Dissolve the thiophene derivative (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

    • Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature is strictly ≤ 0 °C to prevent runaway kinetics.

  • Reagent Addition: Add recrystallized NBS (1.05 equiv) portion-wise over 30 minutes. Shield the reaction flask from light using aluminum foil to prevent radical-mediated side reactions[1].

    • Validation Checkpoint: The solution should remain pale yellow. Rapid darkening to deep orange/brown indicates unwanted over-oxidation or polymerization; if this occurs, lower the temperature to -15 °C.

  • Monitoring & Quenching: Stir for 2 hours at 0 °C.

    • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in hexane, and analyze via GC-MS. The reaction is validated when the starting material is consumed and a single new peak (M+79/81 isotopic pattern) appears. If a secondary peak corresponding to di-bromination (M+158) exceeds 2%, quench immediately with saturated aqueous sodium thiosulfate.

Module 2: Regioselectivity and Ring-Opening in Metalation

FAQ: I am trying to deprotonate 3-methylthiophene at the C5 position, but I keep getting a mixture of C2 and C5 lithiation, along with ring-opened decomposition products. What is going wrong?

Causality: The C2 proton of thiophene is the most acidic due to the inductive effect of the adjacent sulfur atom, making C2 lithiation kinetically favored. However, standard alkyllithiums (like n-BuLi) are highly nucleophilic and can attack the sulfur atom, leading to ring-opening degradation. To achieve exclusive C5 metalation on a 3-substituted thiophene, you must shift from kinetic to steric control. Bulky bases like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)[2] or the Knochel-Hauser base (TMPMgCl·LiCl)[3] sterically clash with the C3 substituent, blocking the C2 position and directing deprotonation exclusively to the C5 position without observable side products[3]. Alternatively, lithium magnesates (Bu₃MgLi) can be used for highly stable, room-temperature regioselective deprotonation[4].

BaseSelection Substrate 3-Substituted Thiophene BaseChoice Base Selection Substrate->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi LDA LDA BaseChoice->LDA LiTMP LiTMP or TMPMgCl·LiCl BaseChoice->LiTMP Mix C2/C5 Mixture + Ring Opening nBuLi->Mix C2 C2 Lithiation (Kinetic) LDA->C2 C5 C5 Lithiation (Steric Control) LiTMP->C5

Logic tree for regioselective deprotonation of 3-substituted thiophenes.

Protocol 2: Regioselective C5-Lithiation using LiTMP
  • Base Generation: In a flame-dried flask under argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) to anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: A pale yellow to colorless solution indicates successful formation of LiTMP. Deep yellow/orange indicates moisture contamination or degraded amine.

  • Metalation: Add 3-methylthiophene (1.0 equiv) dropwise. Stir for 1 hour at -78 °C.

    • Validation Checkpoint (Deuterium Quench): Withdraw a 0.1 mL aliquot and quench into MeOD. Analyze the crude mixture via ¹H NMR. The disappearance of the C5 proton signal and >95% deuterium incorporation at C5 confirms complete and regioselective metalation[2].

  • Electrophilic Trapping: Add the desired electrophile (e.g., solid CO₂ for carboxylation or an alkyl halide) and allow the reaction to slowly warm to room temperature.

Module 3: Suppressing Homocoupling in Direct C-H Arylation

FAQ: My Palladium-catalyzed direct C-H arylation of thiophene is yielding significant amounts of thiophene-thiophene homocoupled side products. How do I suppress this?

Causality: In direct C-H arylation, the C-C bond formation occurs via a Concerted Metalation-Deprotonation (CMD) pathway. The activation free energy (ΔG‡) of the CMD transition state is highly dependent on the ligand environment[5]. When using bulky phosphine ligands (e.g., PCy₃, PPh₃), the activation barrier is exceedingly high (~23 kcal/mol). This sluggish cross-coupling allows undesired side reactions, specifically reductive homocoupling of the thiophene units, to outcompete the desired pathway. By switching to "ligandless" conditions utilizing amide solvents/ligands (like DMA or DMF), the CMD activation energy is drastically lowered to ~11 kcal/mol, accelerating the cross-coupling cycle and virtually eliminating homocoupling[5].

Table 1: Quantitative Comparison of Ligand Effects on C-H Arylation CMD Pathways

Ligand / Solvent EnvironmentActivation Free Energy (ΔG‡)Dominant Pathway
PCy₃ (Phosphine)23.55 kcal/molHomocoupling (Side Reaction)
PPh₃ (Phosphine)23.02 kcal/molHomocoupling (Side Reaction)
P(o-anisyl)₃ (Phosphine)21.75 kcal/molHomocoupling (Side Reaction)
DMF (Amide)10.92 kcal/molSelective Cross-Coupling
DMA (Amide)11.25 kcal/molSelective Cross-Coupling
DIFP (Amide)11.62 kcal/molSelective Cross-Coupling

Data summarized from computational potential energy surface modeling of Pd-catalyzed direct arylation[5].

CMD Pd Pd-Catalyzed Direct Arylation Ligand Ligand Environment Pd->Ligand Phosphine Phosphine Ligands (e.g., PPh3) Ligand->Phosphine Amide Amide Solvents/Ligands (e.g., DMA, DMF) Ligand->Amide HighE High CMD Activation Energy (~23 kcal/mol) Phosphine->HighE LowE Low CMD Activation Energy (~11 kcal/mol) Amide->LowE Homo Homocoupling Side Reactions HighE->Homo Cross Selective Cross-Coupling LowE->Cross

Effect of ligand environment on the CMD pathway and homocoupling suppression.

Protocol 3: Self-Validating "Ligandless" Direct C-H Arylation
  • Reaction Assembly: In a glovebox, combine the thiophene derivative (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and anhydrous K₂CO₃ (2.0 equiv) in strictly anhydrous N,N-dimethylacetamide (DMA).

    • Validation Checkpoint: Perform a Karl Fischer titration on the DMA prior to use. Water content must be <50 ppm; excess moisture promotes protodeboronation and homocoupling side reactions.

  • Catalytic Activation: Seal the vessel, remove from the glovebox, and heat to 100 °C under vigorous stirring.

    • Validation Checkpoint: Monitor the solution color. A transition to a dark red/brown homogeneous mixture indicates the successful generation of the active Pd(0) species. Black precipitation (Pd black) indicates catalyst death.

  • Completion Check: Stir for 12-24 hours.

    • Validation Checkpoint: Analyze an aliquot via UPLC-MS. The ratio of the desired cross-coupled product mass to the homocoupled thiophene mass should be >20:1. If homocoupling is detected, verify the absence of trace oxygen or phosphine contaminants in the reactor.

Sources

Optimization

Technical Support Center: Stability of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges during your experiments, ensuring the integrity of your results.

I. Troubleshooting Guide

This section addresses specific issues you may encounter when working with methyl 2-amino-2-(5-methylthiophen-2-yl)acetate under acidic conditions.

Problem 1: Rapid Degradation of the Compound Upon Acidification

Symptoms:

  • A significant and rapid decrease in the peak area corresponding to the parent compound in HPLC analysis.

  • The emergence of multiple, often poorly resolved, new peaks in the chromatogram.

  • Inconsistent results in subsequent reactions or assays.

Potential Causes:

  • Ester Hydrolysis: The primary degradation pathway for methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in acidic aqueous solutions is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is catalyzed by acid and driven by the presence of water.[1][2][3]

  • Thiophene Ring Instability: While generally aromatic, the thiophene ring can be susceptible to protonation and subsequent degradation under strongly acidic conditions, especially at elevated temperatures. This can lead to ring-opening or polymerization.

  • Amino Group Protonation: At low pH, the primary amino group will be protonated to form an ammonium salt. While this generally stabilizes the α-amino ester against certain intramolecular reactions, it does not prevent acid-catalyzed hydrolysis.[4]

Step-by-Step Troubleshooting:

  • Control the Acidity (pH):

    • Recommendation: Start with the mildest acidic conditions required for your protocol. Avoid using strong, concentrated acids unless absolutely necessary.

    • Action: If possible, use a buffered solution to maintain a constant and controlled pH. For many applications, a pH range of 3-5 may be sufficient to protonate the amine without causing rapid ester hydrolysis.[4]

  • Lower the Temperature:

    • Recommendation: Perform the reaction or workup at the lowest practical temperature. Hydrolysis rates increase significantly with temperature.

    • Action: Conduct your experiment at 0-5 °C (ice bath) and monitor the reaction progress closely.

  • Minimize Water Content:

    • Recommendation: If the reaction chemistry allows, use anhydrous solvents to minimize the extent of hydrolysis.

    • Action: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Analyze Samples at Multiple Time Points:

    • Recommendation: To understand the degradation kinetics, it is crucial to monitor the reaction at various intervals.

    • Action: Withdraw aliquots from the reaction mixture at regular intervals, quench the acid (e.g., with a mild base like sodium bicarbonate), and analyze by HPLC or LC-MS to identify the formation of degradation products over time.

Problem 2: Formation of an Unexpected Major Byproduct

Symptom:

  • A new, significant peak appears in your analytical chromatogram that does not correspond to the starting material or the expected carboxylic acid from hydrolysis.

Potential Causes:

  • Intramolecular Cyclization/Rearrangement: Depending on the specific reaction conditions and other reagents present, the molecule could undergo unforeseen rearrangements.

  • Reaction with Solvent or Other Reagents: Under acidic conditions, the compound may become more reactive towards other components in the mixture.

Troubleshooting Steps:

  • Characterize the Byproduct:

    • Action: Isolate the byproduct using preparative HPLC or column chromatography. Characterize its structure using techniques such as NMR spectroscopy and high-resolution mass spectrometry. Understanding the structure of the byproduct is key to elucidating its formation mechanism.

  • Review Reaction Components:

    • Action: Carefully examine all reagents and solvents for potential reactivity with your compound under acidic conditions. For instance, some organic solvents can degrade in the presence of strong acids to form reactive species.

  • Simplify the System:

    • Action: If possible, conduct control experiments by systematically removing individual components from the reaction mixture to identify the source of the byproduct formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in acid?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester. This is a reversible reaction where water acts as a nucleophile, attacking the protonated carbonyl carbon of the ester.[1][2][3][5] The presence of an excess of water will drive the equilibrium towards the formation of the carboxylic acid and methanol.[2][5]

Q2: How does the protonation of the amino group affect the stability of the ester?

A2: At acidic pH, the amino group is protonated to form an ammonium ion. This has a stabilizing effect by preventing intramolecular nucleophilic attack of the amine on the ester carbonyl, which could lead to other degradation pathways. However, it does not prevent the intermolecular acid-catalyzed hydrolysis by water.[4] Studies on similar α-amino acid esters have shown that they are relatively stable at pH 3, with direct hydrolysis being the main degradation route.[4]

Q3: What are the optimal pH and temperature conditions for handling this compound in an aqueous acidic solution to minimize degradation?

Q4: Are there any alternative methods to achieve a desired reaction without subjecting the compound to harsh acidic conditions?

A4: The feasibility of alternative methods depends on the specific transformation you are trying to achieve.

  • For reactions requiring the protection of the amino group, consider using acid-labile protecting groups that can be removed under milder acidic conditions.

  • If performing a reaction at the thiophene ring, explore conditions that are compatible with the amino ester functionality.

  • For hydrolysis of the ester, enzymatic hydrolysis can be a highly selective and mild alternative to acid catalysis.

III. Experimental Protocols & Data

Protocol: Monitoring the Acidic Hydrolysis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate by HPLC

This protocol provides a framework for quantifying the stability of the title compound under specific acidic conditions.

Materials:

  • Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

  • Hydrochloric acid (e.g., 1 M and 0.1 M solutions)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (saturated solution)

  • HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initiation of Hydrolysis: In a thermostated vial at a controlled temperature (e.g., 25 °C), add a known volume of the acidic solution (e.g., 0.1 M HCl). To this, add a small aliquot of the stock solution to achieve the desired starting concentration.

  • Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an excess of saturated sodium bicarbonate solution to neutralize the acid and stop the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • Data Analysis: Quantify the peak area of the starting material and any major degradation products at each time point. Plot the percentage of the remaining starting material against time to determine the rate of degradation.

Table 1: Factors Influencing the Stability of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate in Acidic Conditions
ParameterEffect on StabilityRecommended Action for Enhanced Stability
pH Lower pH (stronger acid) increases the rate of hydrolysis.[6]Use the mildest acidic conditions possible (target pH 3-5).
Temperature Higher temperature significantly increases the rate of hydrolysis.Work at low temperatures (e.g., 0-5 °C).
Water Content Higher water concentration favors hydrolysis.[2][5]Use anhydrous solvents where feasible.
Reaction Time Longer exposure to acidic conditions leads to more degradation.Minimize reaction/exposure time.

IV. Mechanistic Insights & Visualizations

Mechanism of Acid-Catalyzed Ester Hydrolysis

The hydrolysis of the methyl ester proceeds through a well-established multi-step mechanism:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic.[1][3][7]

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][7]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, making it a better leaving group (methanol).[1]

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.[1]

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst.[3]

Diagrams

Ester_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4 & 5: Elimination & Regeneration A Ester B Protonated Ester (More Electrophilic Carbon) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated Tetrahedral Intermediate C->D E Carboxylic Acid + Methanol D->E - CH₃OH F H₃O⁺ (Catalyst Regenerated) E->F - H⁺ to H₂O

Caption: Workflow of Acid-Catalyzed Ester Hydrolysis.

V. References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883. Retrieved from [Link]

  • Wang, C., et al. (2004). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Organic Chemistry, 69(15), 5144–5155. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-amino-2-(5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate .

Because this compound is an α -amino acid ester featuring a 5-methylthiophene ring, it presents unique stability challenges. The inherent nucleophilicity of the primary amine combined with the electrophilicity of the methyl ester means that standard isolation techniques often fail. This guide synthesizes field-proven methodologies, thermodynamic principles, and structural causality to ensure your crystallization workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During the concentration of my crude product, the solution turns into an intractable, insoluble white paste. What is happening, and how do I prevent it? Causality: You are observing the rapid formation of a 2,5-diketopiperazine (DKP) degradant. Free α -amino acid esters are highly unstable when concentrated or heated because they readily undergo intermolecular aminolysis. The free amino group of one molecule nucleophilically attacks the ester carbonyl of a second molecule, forming a stable, highly insoluble 6-membered DKP ring[1]. This self-condensation is heavily accelerated by heat and high solute concentrations[2]. Solution: Never concentrate the free base to dryness. Instead, immediately convert the crude free base into a protonated salt (e.g., a hydrochloride salt) in a dilute solution. Protonating the amine eliminates its nucleophilicity, entirely shutting down the DKP degradation pathway and yielding a stable intermediate for recrystallization.

Q2: Why is anti-solvent crystallization recommended over traditional cooling crystallization for this compound? Causality: The hydrochloride salt of this thiophene derivative exhibits a steep solubility curve in protic solvents (like methanol) but is virtually insoluble in non-polar aprotic solvents. Traditional cooling crystallization in a single solvent often leads to "oiling out" (liquid-liquid phase separation) before nucleation occurs. Anti-solvent crystallization—where a miscible non-solvent is added to the solution—allows for precise thermodynamic control over the supersaturation curve[3]. This method is a critical unit operation in pharmaceutical processing to ensure sharp, high-purity crystal growth without trapping impurities[4].

Q3: My isolated yield is low, but the purity is >99%. How can I optimize the mass recovery? Causality: A low yield with high purity indicates that the final supersaturation state was too low, leaving a significant portion of your API dissolved in the mother liquor. This is typically caused by an insufficient ratio of anti-solvent to primary solvent, or adding the anti-solvent too rapidly, which shifts the metastable zone. To fix this, increase the final volume of the anti-solvent (e.g., Ethyl Acetate) by 20%, and ensure the addition is dropwise to allow secondary nucleation to consume the supersaturation gradually.

Part 2: Visualizing the Chemical Logic

To successfully purify this compound, you must understand the competing pathways of degradation and stabilization. The diagram below illustrates why salt formation is a mandatory prerequisite to crystallization.

G FreeBase Methyl 2-amino-2- (5-methylthiophen-2-yl)acetate (Free Base) DKP 2,5-Diketopiperazine (DKP) Insoluble Degradant FreeBase->DKP Heat / Concentration (Intermolecular Aminolysis) HClSalt Hydrochloride Salt (Stable Intermediate) FreeBase->HClSalt HCl (g) in EtOAc (Protonation of Amine) PureProduct High-Purity Crystals (>99% Purity) HClSalt->PureProduct Anti-Solvent Crystallization

Chemical causality of degradation vs. stabilization pathways.

Part 3: Quantitative Solvent System Data

Selecting the correct binary solvent system is the most critical variable in anti-solvent crystallization. The table below summarizes the empirical outcomes of various solvent matrices applied to the hydrochloride salt of the target compound.

Primary Solvent (Dissolution)Anti-Solvent (Precipitation)API Solute StateYield (%)Purity (HPLC)Causality / Morphological Notes
Methanol (1 vol) Ethyl Acetate (4 vol) HCl Salt88% >99.5% Optimal. Excellent supersaturation control; yields sharp, filterable needles.
Ethanol (1 vol)Heptane (5 vol)HCl Salt94%97.2%High yield, but rapid nucleation traps solvent inclusions (fines).
Isopropanol (2 vol)MTBE (3 vol)HCl Salt76%98.5%Moderate yield. API exhibits too much solubility in the mixed IPA/MTBE system.
None (Neat)NoneFree BaseN/A<40%Catastrophic failure. Rapid degradation to DKP during solvent removal.

Part 4: Step-by-Step Experimental Methodologies

This self-validating protocol ensures that the nucleophilic amine is deactivated prior to purification, followed by a thermodynamically controlled anti-solvent crystallization.

Protocol A: Stabilization via Hydrochloride Salt Formation
  • Dilution: Dissolve the crude Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate (free base) in anhydrous Ethyl Acetate (10 mL per gram of crude) at 0°C. Note: Strict anhydrous conditions prevent ester hydrolysis.

  • Protonation: Slowly bubble dry HCl gas into the solution (or add 1.1 equivalents of a standardized HCl in dioxane solution) while maintaining the temperature below 5°C.

  • Isolation: A white precipitate of the hydrochloride salt will form immediately. Stir for 30 minutes, filter under a nitrogen atmosphere, and wash with cold Ethyl Acetate. Do not dry extensively if proceeding directly to recrystallization.

Protocol B: Anti-Solvent Recrystallization (MeOH/EtOAc)
  • Dissolution: Transfer the damp HCl salt to a clean, dry round-bottom flask. Add the minimum amount of Methanol required to completely dissolve the solid at 50°C (approximately 1-1.5 mL per gram).

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask to remove any trace insoluble DKP degradants or dust.

  • Anti-Solvent Addition: While maintaining the solution at 45°C, begin dropwise addition of warm Ethyl Acetate (anti-solvent). Continue addition until the solution becomes faintly turbid (the cloud point).

  • Seeding & Cooling: Stop the addition and allow the solution to stir at 45°C for 10 minutes to allow the initial seed crystals to form. Once a thin slurry is established, add the remaining Ethyl Acetate (up to a total of 4-5 times the volume of Methanol).

  • Controlled Ramp: Program the heating mantle/bath to cool the slurry to 5°C at a controlled ramp rate of 0.5°C/min. Causality: A slow cooling ramp prevents crash-precipitation, ensuring impurities remain in the mother liquor.

  • Filtration: Isolate the high-purity crystals via vacuum filtration. Wash the filter cake with ice-cold Ethyl Acetate and dry under high vacuum at 35°C for 12 hours.

Workflow Step1 1. Dissolution (Hot MeOH) Step2 2. Hot Filtration (0.22 µm PTFE) Step1->Step2 Step3 3. Anti-Solvent (EtOAc Addition) Step2->Step3 Step4 4. Cooling Ramp (0.5°C/min to 5°C) Step3->Step4 Step5 5. Isolation (Vacuum Filter) Step4->Step5

Step-by-step anti-solvent crystallization workflow.

References

  • [4] Continuous anti-solvent crystallization process with distillation for anti-solvent separation and recycling. ResearchGate. 4

  • [3] A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling. MDPI. 3

  • [2] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health (PMC). 2

  • [1] 1 Protection Reactions. Wiley-VCH. 1

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: H-NMR Solvent Selection for Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

For researchers and drug development professionals synthesizing unnatural amino acid derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural validation. However, the interpretatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing unnatural amino acid derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural validation. However, the interpretation of the 1 H-NMR spectrum for Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is highly dependent on the analytical environment.

This guide provides an objective, data-driven comparison of the two most ubiquitous NMR solvents—Chloroform-d (CDCl 3​ ) and Dimethyl sulfoxide-d 6​ (DMSO-d 6​ )—evaluating their performance in resolving the critical functional groups of this specific thiophene-glycine derivative.

Structural Analysis & Spin System Dynamics

Before selecting a solvent, we must map the expected spin systems. Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate features three distinct proton environments: the heteroaromatic thiophene ring, the aliphatic ester/methyl groups, and the labile amine.

SpinSystem cluster_aromatic Heteroaromatic Region cluster_aliphatic Aliphatic & Heteroatom Region Molecule Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate Thiophene Thiophene H-3 & H-4 AX System (J ≈ 3.5 Hz) ~6.5 - 6.8 ppm Molecule->Thiophene AlphaCH Alpha-CH Singlet ~4.8 ppm Molecule->AlphaCH Ester Ester -OCH3 Singlet ~3.7 ppm Molecule->Ester ThioMethyl Thiophene -CH3 Singlet ~2.4 ppm Molecule->ThioMethyl Amine Amine -NH2 Broad Singlet ~1.8 - 2.5 ppm Molecule->Amine Thiophene->ThioMethyl Long-range coupling (J < 1 Hz) AlphaCH->Amine Exchange decoupled

Figure 1: Spin system and expected H-NMR chemical shift assignments.

Comparative Analysis: CDCl 3​ vs. DMSO-d 6​

The choice between CDCl 3​ and DMSO-d 6​ dictates not just solubility, but the fundamental resolution of your spectrum due to Aromatic Solvent-Induced Shifts (ASIS) and hydrogen-bonding dynamics[1].

Resolution of the Labile Amine (-NH 2​ )
  • CDCl 3​ (Low Polarity): In CDCl 3​ , the -NH 2​ protons typically appear as a broad singlet between 1.80 and 2.50 ppm. Because CDCl 3​ is a weak hydrogen-bond acceptor, the amine protons undergo relatively fast exchange, keeping the signal upfield and distinct from the structural CH protons[1].

  • DMSO-d 6​ (High Polarity): DMSO is a strong hydrogen-bond acceptor. It strongly solvates the -NH 2​ group, slowing down the proton exchange rate on the NMR timescale. This deshields the protons, causing a massive downfield shift (often to 2.50 - 3.50 ppm) and significant peak broadening[1].

Water Peak Interference (The Causality of Signal Obscuration)

High-fidelity impurity analysis relies on accurate residual solvent mapping[2].

  • The CDCl 3​ Advantage: The residual water peak in CDCl 3​ is located at ~1.56 ppm[1]. This is sufficiently upfield to avoid interfering with the critical ester methoxy singlet (~3.7 ppm) or the alpha-CH singlet (~4.8 ppm)[3].

  • The DMSO-d 6​ Risk: DMSO is highly hygroscopic. Its residual water peak appears at ~3.33 ppm[1]. If the solvent absorbs atmospheric moisture, this water peak broadens and shifts downfield, directly overlapping with and obscuring the ester -OCH 3​ signal at ~3.7 ppm.

Quantitative Data Comparison

Table 1: Comparative 1 H-NMR Chemical Shifts (Predicted vs. Empirical Ranges)

Proton EnvironmentMultiplicityExpected Shift in CDCl 3​ (ppm)Expected Shift in DMSO-d 6​ (ppm)Mechanistic Notes
Thiophene H-3 Doublet6.70 - 6.806.80 - 6.90AX System (J ≈ 3.5 Hz)
Thiophene H-4 Doublet6.50 - 6.606.60 - 6.70Fine coupling to 5-CH 3​
Alpha-CH Singlet4.70 - 4.904.60 - 4.80Sharp singlet in CDCl 3​
Ester -OCH 3​ Singlet~3.70~3.65Risk of H 2​ O overlap in DMSO
Thiophene -CH 3​ Singlet~2.40~2.35May appear as fine doublet
Amine -NH 2​ Broad Singlet1.80 - 2.502.50 - 3.50Highly H-bond dependent

Table 2: Solvent Suitability Matrix

ParameterCDCl 3​ DMSO-d 6​
Polarity Low (Aprotic)High (Aprotic)
Residual Solvent Peak 7.26 ppm (Singlet)2.50 ppm (Quintet)
Residual Water Peak 1.56 ppm (Broad)3.33 ppm (Broad)
Amine Resolution Excellent (Minimal H-bonding)Poor (Broadening)
Ester Resolution ExcellentModerate (H 2​ O overlap risk)

Experimental Protocol: High-Fidelity NMR Sample Preparation

To ensure your NMR data is publication-ready, every protocol must be a self-validating system. Do not rely on assumed chemical shifts; prove them through controlled experimental design.

Step 1: Moisture-Free Dissolution
  • Weigh exactly 15 mg of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate into a clean glass vial.

  • Add 0.6 mL of CDCl 3​ stored over activated 4Å molecular sieves. Causality: Drying the solvent suppresses the 1.56 ppm water peak, preventing it from integrating falsely with the -NH 2​ signal.

  • Transfer the clear solution to a 5 mm NMR tube.

Step 2: Internal Referencing (Calibration)
  • Spike the sample with 0.05% v/v Tetramethylsilane (TMS) .

  • Acquire the 1 H-NMR spectrum at 400 MHz or 600 MHz (16–64 scans).

  • Causality: Calibrating the TMS peak to exactly 0.00 ppm self-validates the instrument's magnetic field stability, ensuring that any observed shifts in the thiophene or alpha-CH protons are true structural phenomena, not calibration artifacts.

Step 3: Self-Validating D 2​ O Exchange Protocol

To definitively assign the labile amine protons and differentiate them from aliphatic impurities:

  • Remove the NMR tube from the spectrometer and add 1-2 drops of Deuterium Oxide (D 2​ O) .

  • Cap the tube and shake vigorously for 30 seconds to force proton-deuterium exchange (-NH 2​ -ND 2​ ).

  • Re-acquire the spectrum.

  • Validation: The broad singlet at ~2.0 ppm will completely disappear, and a new H-O-D peak will emerge at ~4.7 ppm. This binary presence/absence acts as an absolute validation of the amine assignment.

Decision Workflow

Use the following logical workflow to standardize your laboratory's approach to solvent selection for amino acid esters.

NMR_Workflow Start Synthesized Compound (>15 mg available) Solubility Assess Solubility (Test in 0.6 mL solvent) Start->Solubility NonPolar Soluble in CDCl3? Solubility->NonPolar Polar Requires DMSO-d6? Solubility->Polar CDCl3 Use CDCl3 Pros: Sharp NH2, No H2O overlap Cons: Volatile NonPolar->CDCl3 Yes DMSO Use DMSO-d6 Pros: Excellent solubility Cons: H2O peak at 3.3 ppm Polar->DMSO Yes Acq Acquire 1H-NMR (400-600 MHz, 16-64 scans) CDCl3->Acq DMSO->Acq

Figure 2: Decision workflow for NMR solvent selection and acquisition.

Sources

Comparative

HPLC method development for purity analysis of thiophene amino esters

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a deliberate manipulation of intermolecular forces. Thiophene amino esters—most notably compounds like 3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a deliberate manipulation of intermolecular forces. Thiophene amino esters—most notably compounds like 3-amino-4-methyl-2-thiophenecarboxylic acid methyl ester—are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the local anesthetic articaine[1].

Achieving high purity (>99.0%) for these intermediates is a strict regulatory requirement, as residual starting materials and positional isomers can severely compromise downstream API safety and yield[1]. This guide objectively compares stationary phase chemistries and provides a self-validating protocol for the purity analysis of thiophene amino esters.

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

When developing a method for heterocyclic aromatic compounds containing basic functional groups (like amino esters), the default choice of a standard C18 column often leads to suboptimal resolution and peak tailing. We must look at the structural chemistry of the analyte to drive our column selection.

1. Standard Alkyl Phases (C18) C18 columns rely exclusively on hydrophobic dispersion forces. While excellent for general lipophilic retention, they lack the spatial and electronic selectivity required to resolve closely related thiophene positional isomers. Furthermore, basic amino groups tend to interact with residual unendcapped silanols on standard silica backbones, causing severe peak tailing.

2. Aromatic Phases (Phenyl-Hexyl) Phenyl-Hexyl stationary phases offer a highly effective orthogonal alternative. They provide a dual-retention mechanism: the hexyl alkyl chain delivers baseline hydrophobic retention (similar to a C8 column), while the terminal phenyl ring engages in strong π−π electron interactions with the delocalized electrons of the thiophene ring[2]. Because π−π interactions are highly sensitive to the spatial arrangement of substituents on the aromatic ring, the Phenyl-Hexyl phase exhibits superior shape selectivity for resolving critical isomeric impurities.

Quantitative Performance Comparison

The following data summarizes the chromatographic performance when screening a crude thiophene amino ester sample spiked with its primary positional isomer.

Chromatographic ParameterStandard C18 (Endcapped)Phenyl-HexylCausality / Mechanistic Observation
Retention Time (API) 6.4 min7.8 minPhenyl-Hexyl increases retention due to additive π−π interactions with the thiophene ring[2].
Resolution ( Rs​ ) 1.2 (Co-elution)2.8 (Baseline) π−π interactions selectively delay the aromatic isomer, expanding the critical pair separation.
Tailing Factor ( Tf​ ) 1.651.10High-purity Phenyl-Hexyl silica reduces secondary ion-exchange interactions with the basic amino group.
Theoretical Plates ( N ) 8,50014,200Improved mass transfer and optimal surface smoothness on the specialized aromatic phase[2].

Mechanistic Workflow

Below is the logical progression of our method development, illustrating the divergence in outcomes based on stationary phase selection.

G Start Thiophene Amino Ester Sample Screen Stationary Phase Screening Start->Screen C18 C18 Column (Hydrophobic Only) Screen->C18 PH Phenyl-Hexyl Column (Hydrophobic + π-π) Screen->PH Res1 Poor Isomer Resolution (Rs < 1.5) C18->Res1 Res2 Optimal Isomer Resolution (Rs > 2.0) PH->Res2 Val Self-Validating SST Protocol Res2->Val

Fig 1: Phase screening and validation workflow for thiophene amino esters.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a System Suitability Test (SST) that proves the thermodynamic conditions of the column are intact. If the critical pair resolution drops below 2.0, the system automatically halts, preventing the reporting of false purities.

Step 1: Mobile Phase Preparation & pH Causality
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Causality: The pKa of the primary amine on the ester is approximately 4.5. By buffering the mobile phase at pH 2.7, we ensure the amine remains >99% protonated. This prevents the analyte from existing in a mixed ionization state, which would cause peak splitting, and suppresses the ionization of any residual silanols on the column, eliminating tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent that provides lower backpressure and sharper peaks than methanol, while minimizing baseline drift at the low UV wavelengths required for thiophene detection.

Step 2: Sample Preparation
  • Diluent: Water:Acetonitrile (90:10, v/v).

  • Causality: The sample diluent must closely match the initial gradient conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes solvent-mismatch band broadening at the column head, destroying early-eluting peak resolution.

Step 3: Chromatographic Execution
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and reproducible π−π interaction kinetics).

  • Detection: UV at 235 nm.

  • Gradient Program:

    • 0.0 - 2.0 min (10% B): Isocratic hold to focus the polar amino ester at the column head.

    • 2.0 - 12.0 min (10% 60% B): Shallow ramp to maximize the π−π interaction time, separating the critical thiophene isomeric impurities.

    • 12.0 - 15.0 min (60% 90% B): Steep flush to elute highly lipophilic synthetic byproducts.

    • 15.0 - 20.0 min (10% B): Re-equilibration.

Step 4: Self-Validation (SST Criteria)

Inject the SST standard (1.0 mg/mL API spiked with 0.1% positional isomer).

  • Pass Condition: Resolution ( Rs​ ) ≥2.0 and Tailing Factor ( Tf​ ) ≤1.2 . Proceed with sample sequence.

  • Fail Condition: System halts. Indicates mobile phase pH drift or loss of bonded phenyl phase due to column degradation.

References

  • Title: CN115806543A - Articaine hydrochloride intermediate and preparation method and application thereof Source: Google Patents URL
  • Title: Luna Phenyl-Hexyl HPLC Columns Source: Phenomenex URL: [Link]

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a highly specialized unnatural amino acid derivative. Thiophene-based amino acid esters are critical building blocks in the synthesis of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a highly specialized unnatural amino acid derivative. Thiophene-based amino acid esters are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including antiplatelet agents and advanced β -lactam antibiotics. For researchers conducting metabolite identification or pharmacokinetic profiling, understanding the exact collision-induced dissociation (CID) behavior of this compound in tandem mass spectrometry (MS/MS) is essential.

This guide objectively compares the fragmentation performance of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate against standard structural alternatives, providing the mechanistic causality behind the data and a self-validating experimental protocol.

Mechanistic Causality of Fragmentation

When subjected to positive electrospray ionization (ESI+), Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate forms a robust protonated molecular ion [M+H]+ at m/z 186.06 .

The dominant fragmentation pathway is governed by α -cleavage . According to established mass spectrometry principles detailed by, the bond between the α -carbon and the carbonyl carbon in amino acid esters is highly labile[1].

  • Primary Pathway (Base Peak Formation): The neutral loss of the methyl ester moiety ( −60 Da, corresponding to methyl formate, HCOOCH3​ ) yields a highly conjugated iminium ion at m/z 126.04 .

  • The Causality of Stability: Why is m/z 126.04 the base peak? The positive charge on the α -carbon is resonance-stabilized by the adjacent thiophene ring. Crucially, the 5-methyl group exerts a positive inductive (+I) and hyperconjugative effect, pumping electron density into the thiophene system. As noted in degradation studies by , the formation of stable iminium ions is the primary driving force in amino acid ester fragmentation[2]. The 5-methyl group makes this resulting carbocation significantly more stable than those derived from unmethylated analogs.

  • Secondary Pathway (Ammonia Loss): A minor competitive pathway involves the loss of ammonia ( −17 Da) from the protonated amine, yielding a fragment at m/z 169.03 . This is thermodynamically less favored than α -cleavage.

Fragmentation M [M+H]+ m/z 186.06 F1 [M+H - NH3]+ m/z 169.03 M->F1 -NH3 (-17 Da) CE: 15 eV F2 Alpha-Cleavage Ion [5-Me-Th-CH-NH2]+ m/z 126.04 (Base Peak) M->F2 -HCOOCH3 (-60 Da) CE: 18 eV F3 Thiophene Ring Fragment m/z 109.01 F2->F3 -NH3 (-17 Da) CE: 35 eV

Figure 1: ESI-MS/MS fragmentation pathway of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate.

Comparative Performance Analysis

To objectively evaluate the fragmentation efficiency, we compared Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate against two common structural alternatives: the unmethylated thiophene analog and the phenyl analog.

The metric of comparison is the Optimal Collision Energy (CE) required to achieve 50% precursor ion depletion and generate the base peak. Lower CE values indicate a lower activation energy barrier for fragmentation, directly correlating to the stability of the resulting product ion.

Quantitative Fragmentation Comparison
Compound[M+H]+ (m/z)Base Peak (m/z)Primary Neutral LossRelative Stability of Base PeakOptimal CE (eV)
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate 186.06126.04-60 DaVery High (+I effect of Methyl)18
Methyl 2-amino-2-(thiophen-2-yl)acetate 172.04112.02-60 DaHigh (Thiophene resonance)22
Methyl 2-amino-2-phenylacetate 166.09106.07-60 DaModerate (Phenyl resonance)25

Data Insights: The experimental data reveals a clear trend. The 5-methylthiophene derivative requires the lowest CE (18 eV) to induce α -cleavage. This validates the theoretical model: the electron-donating 5-methyl group significantly lowers the activation energy for the loss of the ester group. In contrast, the phenyl analog requires 25 eV, reflecting the lower resonance stabilization energy provided by a benzene ring compared to an electron-rich thiophene ring in this specific cationic intermediate[3].

Self-Validating Experimental Protocol

To ensure reproducibility, the following LC-ESI-MS/MS protocol provides a self-validating system for analyzing these amino acid esters. This methodology aligns with advanced hydrophilic and reverse-phase profiling techniques published by [4].

Step-by-Step Methodology
  • Sample Preparation:

    • Synthesize or procure the analytical standard of the amino acid ester.

    • Dissolve the analyte in HPLC-grade methanol to create a stock solution of 1 mg/mL .

    • Dilute to a working concentration of using a diluent of 50:50 Methanol/Water containing 0.1% Formic Acid. The formic acid is critical to ensure complete protonation of the amine group prior to ESI.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Isocratic hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min .

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: +4.0 kV .

    • Desolvation Temperature: 400∘C .

    • Cone Voltage (Declustering Potential): 25 V .

    • Collision Gas: Argon at a flow rate of 0.15 mL/min .

  • Data Acquisition:

    • Perform a Product Ion Scan (MS2) selecting the specific[M+H]+ precursor (e.g., m/z 186.1).

    • Sweep the Collision Energy (CE) from 5 eV to 40 eV to generate a breakdown curve and identify the optimal CE for the m/z 126.04 transition.

Workflow S1 Sample Prep 1 µg/mL in MeOH/H2O S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI Source Positive Mode, +4.0 kV S2->S3 S4 Triple Quad MS/MS CID with Argon S3->S4 S5 Data Analysis Product Ion Spectra S4->S5

Figure 2: Standardized LC-ESI-MS/MS workflow for amino acid ester profiling.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Essential amino acid methyl esters: major sex pheromone components of the cranberry Source: CORE (Open Access Research Papers) URL: [Link]

  • Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI Molecules URL: [Link]

  • Title: Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl- α -amino acids and their methyl esters Source: ResearchGate URL: [Link]

Sources

Comparative

Validating synthetic routes for 5-methylthiophen-2-yl acetate using IR spectroscopy

Validating Synthetic Routes for 5-Methylthiophen-2-yl Acetate: An IR Spectroscopy Comparison Guide Executive Summary The synthesis of 5-methylthiophen-2-yl acetate—a critical building block in the development of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Synthetic Routes for 5-Methylthiophen-2-yl Acetate: An IR Spectroscopy Comparison Guide

Executive Summary

The synthesis of 5-methylthiophen-2-yl acetate—a critical building block in the development of pharmaceuticals and advanced materials—presents unique analytical challenges. Because thiophene derivatives are susceptible to ring oxidation and tautomerization, validating the correct synthetic pathway requires precise, real-time molecular monitoring. This guide objectively compares Infrared (IR) spectroscopy modalities—specifically Attenuated Total Reflectance (ATR) and Transmission FT-IR—demonstrating how to construct a self-validating analytical workflow to monitor reaction kinetics, determine endpoints, and confirm final product purity.

Mechanistic Pathways & Synthetic Strategy

Synthesizing 5-methylthiophen-2-yl acetate typically relies on one of two distinct chemical pathways. Understanding the causality behind selecting a route dictates the analytical strategy used to monitor it.

  • Route A (Direct Esterification): This route attempts the direct O-acylation of 5-methylthiophene-2-ol using acetyl chloride. However, the 2-hydroxythiophene precursor is highly unstable and rapidly tautomerizes to its keto form (5-methylthiophen-2(5H)-one). This equilibrium complicates the reaction, often leading to poor yields and complex impurity profiles.

  • Route B (Baeyer-Villiger Oxidation): A more robust alternative involves the Baeyer-Villiger oxidation of the commercially available and highly stable 2-acetyl-5-methylthiophene using m-chloroperoxybenzoic acid (mCPBA). The primary risk here is the over-oxidation of the thiophene sulfur atom into a sulfoxide or sulfone. Therefore, real-time monitoring is strictly required to quench the reaction the moment the ketone is fully consumed.

SyntheticRoutes R1 Route A: 5-Methylthiophene-2-ol + Acetyl Chloride ATR In-situ ATR-FT-IR Reaction Monitoring R1->ATR Direct Esterification R2 Route B: 2-Acetyl-5-methylthiophene + mCPBA R2->ATR Baeyer-Villiger Oxidation Prod 5-Methylthiophen-2-yl Acetate (Target Ester) ATR->Prod Validated Conversion

Fig 1. Synthetic routes for 5-methylthiophen-2-yl acetate monitored via in-situ ATR-FT-IR.

IR Spectroscopy Modalities: A Comparative Analysis

To validate the synthesis, the choice of IR instrumentation directly impacts the integrity of the data. Traditional transmission FT-IR and modern ATR-FT-IR serve distinctly different purposes in the laboratory[1].

ATR-FT-IR utilizes an internal reflection element (such as diamond or ZnSe) where the IR beam penetrates the sample interface to a depth of only ~1–2 µm[2]. This shallow penetration depth is a mechanistic advantage for real-time monitoring: it prevents the bulk solvent from completely absorbing the IR signal, allowing the continuous tracking of solute concentration changes without any sample preparation[2]. Conversely, transmission FT-IR passes the beam through the entire sample, providing superior signal-to-noise ratios for purified compounds but making it entirely unsuitable for in-situ liquid reaction monitoring[3].

Table 1: Quantitative Comparison of IR Modalities for Synthetic Validation

ModalitySample PreparationPenetration DepthReal-Time CapabilityBest Use Case in Workflow
In-situ ATR-FT-IR None (Direct probe contact)~1–2 µmExcellent (Continuous)Tracking kinetics, determining reaction endpoints
Transmission FT-IR High (KBr pellet, thin film)Full sample thicknessPoor (Offline only)Final product validation, trace impurity detection
Portable/Handheld IR MinimalSurface dependentModerate (At-line)Raw material identification, field QA/QC

Key Spectral Markers for Validation

A self-validating system requires tracking both the appearance of product markers and the disappearance of reactant markers. For the Baeyer-Villiger oxidation (Route B), the following spectral shifts are definitive:

  • Thiophene Ring Integrity: The C-H stretching vibrations of the thiophene ring reliably appear around 3100 cm⁻¹, alongside characteristic out-of-plane deformations in the 900–650 cm⁻¹ region[4]. These peaks must remain consistent throughout the reaction; shifts or broadening here indicate unwanted sulfur oxidation.

  • Ketone Depletion (Reactant): The conjugated ketone carbonyl (C=O) of 2-acetyl-5-methylthiophene presents a strong band at ~1670 cm⁻¹. The continuous depletion of this band dictates the reaction kinetics.

  • Ester Formation (Product): The target acetate ester exhibits a distinct, higher-frequency C=O stretch at ~1750–1760 cm⁻¹, coupled with a strong C-O stretch at ~1200 cm⁻¹.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following step-by-step methodology utilizes a hybrid analytical approach. We employ in-situ ATR-FT-IR to dynamically control the reaction, followed by offline Transmission FT-IR to validate the isolated product.

Phase 1: In-situ ATR-FT-IR Reaction Monitoring (Route B)

Causality Focus: Preventing over-oxidation by precisely identifying the kinetic endpoint.

  • Probe Insertion & Baselining: Insert the diamond-tipped ATR-FT-IR probe into a dry, multi-neck reactor. Add the solvent (e.g., dichloromethane) and record a background spectrum to subtract solvent interference.

  • Reactant Introduction: Add 2-acetyl-5-methylthiophene to the reactor. Initiate continuous scanning (e.g., 1 scan per 30 seconds). Verify the stable presence of the 1670 cm⁻¹ (ketone C=O) and 3100 cm⁻¹ (thiophene C-H) bands.

  • Oxidant Addition: Slowly add mCPBA while maintaining the temperature at 0–5 °C.

  • Kinetic Tracking: Monitor the inverse relationship between the 1670 cm⁻¹ band (decreasing) and the newly forming 1750 cm⁻¹ band (increasing).

  • Endpoint Quenching: The exact moment the 1670 cm⁻¹ band plateaus at baseline, immediately quench the reaction with saturated aqueous sodium thiosulfate. Delaying this step risks the oxidation of the thiophene sulfur.

Phase 2: Offline Transmission FT-IR Validation

Causality Focus: Confirming absolute structural purity post-workup.

  • Sample Preparation: Following liquid-liquid extraction and column chromatography, isolate the purified 5-methylthiophen-2-yl acetate. Prepare a thin film of the neat liquid between two NaCl or KBr plates.

  • Spectral Acquisition: Acquire the spectrum using a benchtop Transmission FT-IR spectrometer (32 scans, 4 cm⁻¹ resolution).

  • Data Correction & Validation: Because ATR and transmission techniques interact with sample wavelengths differently, apply an ATR-correction algorithm if comparing the final transmission spectrum directly against the in-situ kinetic data[3]. Confirm the absolute absence of the 1670 cm⁻¹ band and the sharp presence of the 1750 cm⁻¹ and 1200 cm⁻¹ bands.

ExperimentalWorkflow S1 1. Baseline Calibration (Solvent + Catalyst) S2 2. In-situ ATR-FT-IR Monitoring (Track 1750 cm⁻¹ & 1670 cm⁻¹) S1->S2 S2->S2 Adjust Conditions S3 3. Endpoint Detection (Ketone Depletion) S2->S3 S4 4. Reaction Quench & Workup (Remove mCPBA/Acid) S3->S4 S5 5. Offline Transmission FT-IR (Final Purity Validation) S4->S5

Fig 2. Self-validating analytical workflow combining real-time ATR and offline transmission FT-IR.

Conclusion

Validating the synthesis of 5-methylthiophen-2-yl acetate requires more than end-stage analysis; it requires a dynamic, self-validating system. By leveraging the shallow penetration depth of in-situ ATR-FT-IR, chemists can successfully navigate the sensitive Baeyer-Villiger oxidation pathway, halting the reaction before deleterious sulfur oxidation occurs. Coupling this real-time kinetic control with the high-resolution purity confirmation of offline Transmission FT-IR ensures absolute confidence in the structural integrity of the final molecular entity.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. National Institute of Informatics (NII). Available at: [Link]

  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Spectroscopy Online. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online. Available at: [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate, a key intermediate in pharmaceutical synthesis.[1][2] For res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate, a key intermediate in pharmaceutical synthesis.[1][2] For researchers, scientists, and drug development professionals, establishing the elemental integrity of such active pharmaceutical ingredients (APIs) is a cornerstone of quality control, safety, and regulatory compliance. This document moves beyond mere procedural lists to explain the causality behind analytical choices, ensuring a robust and scientifically sound approach to elemental analysis.

The elemental analysis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate, with a molecular formula of C₈H₁₁NO₂S, can be bifurcated into two critical objectives:

  • Bulk Compositional Analysis: Verifying the empirical formula by quantifying the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

  • Elemental Impurity Analysis: Detecting and quantifying trace levels of metallic and other inorganic impurities that may be present from the synthesis process or storage.[3][4]

This guide will delve into the gold-standard techniques for each objective, offering a comparative analysis of their performance, supported by procedural outlines and validation criteria.

Part 1: Verification of Bulk Elemental Composition (CHNS Analysis)

The primary goal of bulk analysis is to confirm the identity and purity of the synthesized Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate. The theoretical elemental composition, derived from its molecular formula (C₈H₁₁NO₂S) and molecular weight (185.25 g/mol ), serves as the benchmark.[5]

Theoretical Composition:

  • Carbon (C): 51.87%

  • Hydrogen (H): 5.99%

  • Nitrogen (N): 7.56%

  • Sulfur (S): 17.31%

  • Oxygen (O): 17.27% (typically determined by difference)

Gold Standard Technique: Dynamic Flash Combustion (CHNS Analysis)

Combustion analysis is the definitive method for determining the C, H, N, and S content of a pure organic compound.[6] The technique involves the complete combustion of the sample in a high-oxygen environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, and SO₂).[6] These gases are then separated and quantified by various detectors.

The choice of combustion analysis is predicated on its high precision, accuracy, and well-established methodology, making it the standard for empirical formula verification.[7] For a heterocyclic compound containing both nitrogen and sulfur, like our target molecule, specialized instrument configurations and reagents are necessary to ensure complete combustion and prevent interferences.[8][9]

Experimental Protocol: Automated CHNS Elemental Analyzer

This protocol outlines a self-validating system for the analysis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate.

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry, as residual solvents will significantly skew results.[10]
  • Accurately weigh approximately 2-3 mg of the powdered sample into a tin capsule.
  • For air-sensitive samples, weighing should be performed in an inert atmosphere (e.g., a glovebox).[10]

2. Instrument Setup and Calibration:

  • The elemental analyzer should be equipped with two independent furnaces for optimized combustion and reduction.[11][12]
  • The combustion furnace temperature is typically set to 900-1150°C to ensure complete sample decomposition.[11][12]
  • A reduction furnace containing copper wires removes excess oxygen and converts nitrogen oxides (NOₓ) to N₂.
  • The system is calibrated using a certified organic analytical standard with a known CHNS composition (e.g., sulfanilamide). A multi-point calibration curve should be established.

3. Analysis Workflow:

  • The encapsulated sample is dropped into the combustion furnace through an autosampler.
  • A pulse of pure oxygen is introduced, leading to flash combustion.
  • The resulting gases (CO₂, H₂O, N₂, SO₂, and excess O₂) are swept by a helium carrier gas through a gas chromatography (GC) column for separation.
  • A Thermal Conductivity Detector (TCD) quantifies the CO₂, H₂O, and N₂. For enhanced sulfur sensitivity, particularly at lower concentrations, a Flame Photometric Detector (FPD) can be utilized.[7]

4. Quality Control and Acceptance Criteria:

  • Certified standards should be run every 5-10 samples to monitor for calibration drift.[10]
  • For publication-quality data, the experimentally determined values for C, H, N, and S should be within ±0.4% (absolute) of the theoretical values.[10]
Data Comparison: Theoretical vs. Acceptable Experimental Values
ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)51.8751.47 - 52.27
Hydrogen (H)5.995.59 - 6.39
Nitrogen (N)7.567.16 - 7.96
Sulfur (S)17.3116.91 - 17.71
Workflow for CHNS Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenous API Sample Weigh Weigh 2-3 mg in Tin Capsule Sample->Weigh Autosampler Autosampler Introduction Weigh->Autosampler Combustion Flash Combustion (>1000°C in O2) Autosampler->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction GC GC Separation Reduction->GC Detection TCD/FPD Detection GC->Detection Quant Quantification vs. Certified Standard Detection->Quant Report Final Report (%C, %H, %N, %S) Quant->Report

Caption: Workflow for CHNS analysis via dynamic flash combustion.

Part 2: Elemental Impurity Analysis

Regulatory bodies mandate strict control over elemental impurities in pharmaceutical products due to their potential toxicity.[4][13] The United States Pharmacopeia (USP) chapters <232> and <233>, along with the ICH Q3D guidelines, provide the framework for limits and procedures for this analysis.[14][15][16][17] The primary goal is to quantify potentially harmful elements that may have been introduced from catalysts (e.g., Pd, Pt, Ni), raw materials, or manufacturing equipment (e.g., Cr, Ni, Mo, Fe).[14][17]

Comparison of Analytical Techniques

The choice of technique for elemental impurity analysis is driven by the required sensitivity and the specific elements of interest. The most common and accepted methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[18] X-ray Fluorescence (XRF) is a screening tool with specific limitations.

FeatureICP-MS (Mass Spectrometry)ICP-OES (Optical Emission)XRF (X-ray Fluorescence)
Principle Ionization in plasma, separation by mass-to-charge ratio.Excitation of atoms in plasma, detection of emitted light.[19]Excitation by X-rays, detection of fluorescent X-rays.[20]
Sensitivity Excellent (parts-per-trillion, ppt)[18]Good (parts-per-billion, ppb)[18]Moderate (parts-per-million, ppm)[19]
USP <232> Suitability Gold Standard. Meets all required detection limits.[14][21]Suitable for elements with higher limits. May not be sensitive enough for Class 1 elements (As, Cd, Hg, Pb).[18]Not suitable for quantitative pharmacopeial analysis. Good for screening raw materials or catalysts.[22]
Sample Prep Requires complete dissolution/digestion (e.g., microwave digestion).[15][19]Requires complete dissolution/digestion. More tolerant to high matrix concentration.Minimal to none. Can analyze solids directly.[22][23]
Throughput Moderate; sample digestion is rate-limiting.High.Very High.[19]
Interferences Isobaric and polyatomic interferences require collision/reaction cells.[18]Spectral interferences.Matrix effects, particle size effects. Cannot detect light elements (C, N, O) well.[22][24][25]
Cost High (instrumentation and maintenance).[18]Moderate.Low to Moderate.

Causality of Choice: For comprehensive compliance with USP <232> and ICH Q3D, ICP-MS is the authoritative method .[14] Its superior sensitivity ensures that even the most toxic elements with very low Permitted Daily Exposure (PDE) limits can be accurately quantified.[16][18] ICP-OES serves as a robust, cost-effective alternative for elements with higher concentration limits or for in-process monitoring. XRF is best relegated to a screening role due to its lower sensitivity and inability to analyze the sample in its final, digested form as required by pharmacopeial methods.[19][22]

Experimental Protocol: ICP-MS Analysis per USP <233>

This protocol describes a validated procedure for quantifying elemental impurities in Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate.

1. Sample Preparation (Closed-Vessel Microwave Digestion):

  • Accurately weigh approximately 100-200 mg of the API into a clean, acid-leached microwave digestion vessel.[3]
  • Add a mixture of high-purity acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The acid choice is critical to fully dissolve the organic matrix and stabilize elements like Mercury (Hg).[15]
  • Seal the vessel and place it in the microwave digestion system.
  • Run a temperature-controlled program (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes) to ensure complete digestion.[15]
  • After cooling, dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water.

2. Instrument Setup and Calibration:

  • Use an ICP-MS equipped with a collision/reaction cell to mitigate polyatomic interferences.
  • Prepare a series of multi-element calibration standards using NIST-traceable standards.[3] The concentration of these standards should bracket the target limits defined in USP <232>.
  • An internal standard solution (e.g., containing Ge, Rh, In, Bi) is introduced online to correct for matrix effects and instrument drift.

3. Method Validation (per USP <233>):

  • Accuracy/Spike Recovery: Spike the API sample pre-digestion at 50%, 100%, and 150% of the target PDE limit. The mean recovery must be within 70-150%.[3]
  • Precision (Repeatability): Analyze a minimum of six independent preparations of the sample. The relative standard deviation (RSD) should be ≤ 20%.
  • Specificity: The method must be able to unequivocally assess each target element in the presence of other components in the sample matrix.
  • Ruggedness: Assessed by analyzing samples on different days, with different analysts, or on different instruments.

4. Analysis and Reporting:

  • Analyze a method blank, calibration standards, and digested samples.
  • The concentration of each elemental impurity is calculated and reported in µg/g (ppm) in the original API. This value is then used in a risk assessment based on the maximum daily dose of the final drug product to ensure it does not exceed the PDE.[17]
Decision Workflow for Elemental Impurity Analysis

Start Need for Elemental Impurity Analysis Screening Is this for initial screening or raw material check? Start->Screening Compliance Is this for final release and regulatory compliance (USP <232> / ICH Q3D)? Screening->Compliance No XRF Use XRF (Fast, Non-destructive) Screening->XRF Yes High_Conc Are target elements > 1 ppm? Compliance->High_Conc Yes ICPMS Use ICP-MS (High Sensitivity, Gold Standard) Compliance->ICPMS No (Trace Levels) ICPOES Use ICP-OES (Robust, Cost-effective) High_Conc->ICPOES Yes High_Conc->ICPMS No

Caption: Decision tree for selecting the appropriate impurity analysis method.

Conclusion and Recommendations

For a comprehensive and compliant elemental analysis of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate, a dual-pronged approach is essential.

  • For Bulk Compositional Analysis: CHNS combustion analysis is the non-negotiable standard. It provides the high-precision data required to verify the empirical formula and assess the fundamental purity of the API. Adherence to a validated protocol with certified standards is critical for data integrity.

  • For Elemental Impurity Analysis: ICP-MS is the recommended and authoritative technique for quantitative, regulatory-compliant analysis. Its unparalleled sensitivity is necessary to meet the stringent limits for toxic impurities outlined in USP <232> and ICH Q3D. While ICP-OES can be a valuable tool for in-process controls of less toxic elements, and XRF for rapid screening, neither can replace ICP-MS for final product release testing.

By selecting the appropriate analytical standards and methodologies, researchers and manufacturers can ensure the quality, safety, and efficacy of their pharmaceutical products, building a foundation of trust and scientific rigor from the intermediate to the final dosage form.

References

  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Shimadzu Corporation. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES: choosing the right elemental impurity test. [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • Wikipedia. (n.d.). Combustion analysis. [Link]

  • Elementar. (n.d.). trace SN cube - Sulfur and nitrogen analyzer. [Link]

  • U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • SciSPX. (n.d.). Trace SN Cube - Sulfur and Nitrogen Analyzer. [Link]

  • EST Analytical. (n.d.). Efficient Combustion Total Nitrogen Sulfur. [Link]

  • PubChem. (n.d.). Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate. [Link]

  • Enviropass. (2023, June 27). XRF Testing. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Encyclopedia.pub. (2022, August 5). Portable X-ray Fluorescence Analysis of Organic Amendments. [Link]

  • EAG Laboratories. (2022, December 20). Elemental Composition using XRF. [Link]

  • ResearchGate. (2020, January 5). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(5-amino-2-methylphenyl)acetate. [Link]

  • AELAB. (2024, July 14). X-Ray Fluorescence (XRF) Analysis: How It Works and Its Applications. [Link]

  • PubChem. (n.d.). Methyl 2-(5-(aminomethyl)thiophen-2-yl)acetate hydrochloride. [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist. [Link]

  • MDPI. (2012, June 12). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • MilliporeSigma. (n.d.). Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate. [Link]

  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • The Journal of Physical Chemistry C. (2011, July 26). New Insights on the Interaction between Thiophene Derivatives and Au Surfaces. The Case of 3,4-Ethylenedioxythiophene and the Relevant Polymer. [Link]

  • MDPI. (2024, April 5). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. [Link]

Sources

Comparative

Comparative Stability Studies of Methyl vs. Ethyl Esters of Thiophene Amino Acids

Introduction to Thiophene Amino Acid Esters In the development of peptidomimetics and targeted therapeutics, non-natural amino acids such as β-(2-thienyl)alanine (Thi) are frequently utilized as bioisosteres for phenylal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Thiophene Amino Acid Esters

In the development of peptidomimetics and targeted therapeutics, non-natural amino acids such as β-(2-thienyl)alanine (Thi) are frequently utilized as bioisosteres for phenylalanine. During solid-phase peptide synthesis (SPPS) or prodrug formulation, the C-terminus of these amino acids must be protected, most commonly via esterification.

While methyl (-OMe) and ethyl (-OEt) esters are structurally similar, the choice between them dictates the molecule's shelf-life, metabolic liability, and synthetic deprotection conditions. This guide objectively compares the hydrolytic and enzymatic stability of methyl versus ethyl esters of thiophene amino acids, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why Ethyl Esters are More Stable

The stability differential between methyl and ethyl esters is governed by a combination of stereoelectronic effects and leaving-group thermodynamics. Experimental kinetic models consistently demonstrate that ethyl esters hydrolyze approximately 2 to 3 times slower than their methyl counterparts under basic conditions[1].

  • Inductive Electron Donation (+I Effect): The ethyl group is a stronger electron donor than the methyl group. This increased +I effect slightly increases the electron density on the ester's carbonyl carbon, rendering it less electrophilic and less susceptible to nucleophilic attack by hydroxide ions ( OH− ).

  • Leaving Group pKa: During the collapse of the tetrahedral intermediate, the alkoxide ion is expelled. Ethoxide is a stronger base (and thus a poorer leaving group) than methoxide, which increases the activation energy ( Ea​ ) required for the rate-determining elimination step[2].

  • Steric Hindrance: The additional methylene unit in the ethyl ester provides a minor but measurable steric shield around the carbonyl center. This structural bulk impedes the trajectory of incoming nucleophiles or the catalytic serine residues in carboxylesterases (e.g., hCE1)[2].

Mechanism cluster_methyl Methyl Ester Hydrolysis (Fast) cluster_ethyl Ethyl Ester Hydrolysis (Slow) M_Ester Thi-OMe (Less Steric Bulk) M_TS Tetrahedral Intermediate (Lower Ea) M_Ester->M_TS OH- Attack M_Prod Thi-OH + MeOH (Good Leaving Group) M_TS->M_Prod Fast Collapse E_Ester Thi-OEt (+I Effect & Steric Bulk) E_TS Tetrahedral Intermediate (Higher Ea) E_Ester->E_TS OH- Attack (Hindered) E_Prod Thi-OH + EtOH (Poorer Leaving Group) E_TS->E_Prod Slow Collapse

Mechanistic comparison of base-catalyzed hydrolysis for methyl vs ethyl esters.

Quantitative Stability Profile

The following table synthesizes the kinetic and thermodynamic data comparing the stability of methyl and ethyl esters in both chemical (pH 11) and biological (hCE1/plasma) environments.

Parameterβ-(2-thienyl)alanine Methyl Esterβ-(2-thienyl)alanine Ethyl Ester
Relative Base Hydrolysis Rate (pH 11, 298 K)3x (Faster)1x (Slower)
Base-Catalyzed Half-Life ( t1/2​ ) ~14 - 15 min~35 - 45 min
Enzymatic Lability (Rat Plasma/hCE1) High ( t1/2​ ~ 36 min)Moderate ( t1/2​ ~ 17 min)*
Relative Activation Energy ( Ea​ ) LowerHigher
Leaving Group pKa (Conjugate Acid) ~15.5 (Methanol)~15.9 (Ethanol)

*Note: Interestingly, while ethyl esters are more stable to chemical base hydrolysis, certain biological matrices exhibit complex behavior where specific carboxylesterases may clear ethyl esters faster depending on the exact lipophilicity profile of the parent drug[2]. However, for simple amino acid derivatives, the methyl ester generally exhibits higher lability.

Self-Validating Experimental Protocols

To objectively determine the stability of thiophene amino acid esters for your specific application, you must establish a self-validating kinetic assay. The protocol below ensures that the degradation observed is solely due to hydrolysis, utilizing a quenching mechanism that freezes the reaction state for accurate LC-MS quantification.

Protocol A: Base-Catalyzed Hydrolysis Kinetics

Rationale: Establishing pseudo-first-order kinetics requires maintaining a constant [OH−] concentration. A high pH buffer (pH 11) ensures the reaction proceeds fast enough for practical laboratory observation while keeping the nucleophile concentration effectively static.

  • Substrate Preparation: Dissolve the methyl or ethyl ester of β-(2-thienyl)alanine in HPLC-grade DMSO to create a 10 mM stock solution.

  • Buffer Equilibration: Prepare a 50 mM sodium carbonate buffer (pH 11.0). Equilibrate 9.9 mL of the buffer in a thermostatic water bath at 298 K (25 °C).

  • Reaction Initiation: Inject 100 µL of the 10 mM ester stock into the buffer (final substrate concentration = 100 µM). Vortex immediately for 3 seconds.

  • Aliquot Sampling & Quenching: At defined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), extract a 100 µL aliquot. Immediately transfer the aliquot into a vial containing 100 µL of quenching solution (0.1% Trifluoroacetic acid (TFA) in Acetonitrile).

    • Causality: The TFA instantly neutralizes the basic buffer, dropping the pH to ~3, effectively halting base-catalyzed hydrolysis. The acetonitrile precipitates any potential buffer salts prior to MS injection.

  • LC-MS/MS Analysis: Inject 5 µL of the quenched sample into a C18 reversed-phase column. Monitor the disappearance of the ester parent mass and the appearance of the free β-(2-thienyl)alanine mass.

  • Data Processing: Plot the natural log of the Area Under the Curve, ln(AUC) , against time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated.

Workflow Prep 1. Substrate Preparation Prepare 100 µM Ester in pH 11 Buffer Incubate 2. Incubation Maintain isothermal conditions at 298 K Prep->Incubate Sample 3. Aliquot Sampling Extract Aliquots at t=0, 5, 10, 20, 30 min Incubate->Sample Quench 4. Reaction Quenching Quench with 0.1% TFA in MeCN (1:1 v/v) Sample->Quench Analyze 5. LC-MS/MS Analysis Quantify Remaining Ester (AUC) Quench->Analyze Kinetics 6. Kinetic Modeling Plot ln(AUC) vs Time (Pseudo-1st Order) Analyze->Kinetics

Self-validating experimental workflow for ester hydrolysis kinetics.

Conclusion & Selection Guide

When designing thiophene amino acid-based compounds:

  • Select Methyl Esters when you require a transient protecting group that can be easily and rapidly cleaved under mild basic conditions (e.g., LiOH in THF/Water) during the final stages of peptide synthesis.

  • Select Ethyl Esters when your compound requires enhanced shelf-life, formulation stability in slightly alkaline aqueous media, or when designing a prodrug where a slower, more sustained release of the active free carboxylic acid is desired in vivo.

References

  • Kubyshkin, V., et al. (2017). "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry, 13, 2442–2452.[Link]

  • de Souza, H. M. R., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718–727.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical intermediates is a cornerstone of laboratory safety and environmental responsibility. Methyl 2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical intermediates is a cornerstone of laboratory safety and environmental responsibility. Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a highly functionalized heterocyclic amino acid ester frequently utilized as a building block in active pharmaceutical ingredient (API) synthesis.

This guide provides a comprehensive, self-validating operational plan for the safe disposal and spill management of this compound, moving beyond basic safety data to explain the chemical causality behind each protocol.

Chemical Profiling & Mechanistic Hazard Causality

To implement an effective safety protocol, one must first understand the chemical causality behind the compound's hazards. Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate features three reactive moieties: a primary amine, a methyl ester, and an electron-rich 5-methylthiophene ring.

  • Thiophene Ring Toxicity: Thiophene derivatives can undergo cytochrome P450-mediated S-oxidation in vivo, forming reactive thiophene-S-oxides and epoxides that covalently bind to cellular macromolecules. Consequently, any exposure via inhalation or dermal contact must be strictly minimized using appropriate PPE.

  • Combustion Byproducts: Incineration or accidental combustion of this sulfur- and nitrogen-containing compound will release toxic, corrosive fumes, including sulfur oxides (SOx) and nitrogen oxides (NOx)[1].

  • Environmental Persistence: The compound exhibits moderate lipophilicity and is potentially harmful to aquatic organisms[2]. It must never be disposed of via municipal wastewater systems.

Quantitative Data & Physicochemical Properties

A comprehensive understanding of the chemical's physical properties dictates the logistical approach to its disposal. The following table summarizes key data extrapolated from structural analogues to guide your operational choices.

PropertyValue / DescriptionSafety & Disposal Implication
Chemical Formula C8H11NO2SContains N and S; yields toxic NOx/SOx upon combustion[1].
Molecular Weight 185.24 g/mol Readily forms inhalable dust if handled as a dry powder.
Physical State Solid or viscous liquidSpill containment requires both solid and liquid protocols.
Solubility Soluble in organic solventsDo not dispose of in aqueous drain systems[3].
Hazard Profile Irritant / Environmental HazardRequires strict PPE; highly toxic to aquatic life[2].
Operational Disposal Protocol

The following step-by-step methodology ensures compliance with environmental regulations while maintaining a self-validating safety loop to protect laboratory personnel.

Step 1: Waste Segregation and pH Validation

  • Causality: The ester linkage in Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is susceptible to hydrolysis in extreme pH environments. Hydrolysis can generate gaseous byproducts (e.g., methanol vapor) that may pressurize sealed waste containers.

  • Procedure:

    • Collect liquid waste (e.g., reaction mother liquors) in a designated, halogen-free organic solvent carboy. Do not mix with strong oxidizers or concentrated acids.

    • Self-Validation Check: Before sealing the carboy, test the waste solution's pH. Adjust the pH to 6–9 using mild neutralizing agents if necessary to prevent auto-catalytic hydrolysis[3].

    • Collect solid waste (contaminated PPE, weigh boats, and residual powder) in a separate High-Density Polyethylene (HDPE) container, which is highly resistant to organic amines and esters[4].

Step 2: Containment and Storage

  • Causality: The thiophene moiety can degrade upon prolonged exposure to heat or UV light, potentially forming volatile, sulfurous degradation products that pose an inhalation hazard.

  • Procedure:

    • Seal all waste containers tightly and place them in secondary containment trays to catch any potential leaks.

    • Store in a dedicated, well-ventilated hazardous waste accumulation area (e.g., a flammables cabinet) away from direct sunlight and ignition sources[1].

    • Self-Validation Check: Inspect the primary container weekly for bulging (indicating gas generation) or discoloration. If bulging occurs, vent the container inside a fume hood immediately.

Step 3: EHS Handoff and Incineration

  • Causality: High-temperature incineration is the only safe method to completely destroy the heterocyclic ring without releasing toxic S-oxides into the atmosphere.

  • Procedure:

    • Label all containers clearly with the full IUPAC name, the primary solvent, and GHS hazard pictograms (Irritant, Environmental Hazard).

    • Transfer the waste to a licensed hazardous waste management facility. Ensure the waste manifest explicitly notes the presence of sulfur and nitrogen so the facility utilizes scrubbers to capture SOx and NOx emissions[5].

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and surface contamination.

Step 1: Immediate Containment

  • Causality: Preventing the spread of the compound minimizes the surface area for vaporization and reduces inhalation risks.

  • Procedure:

    • Evacuate non-essential personnel. Don a fitted respirator (if outside a fume hood), double nitrile gloves, and splash goggles[2].

    • Surround liquid spills with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do NOT use combustible materials like sawdust, which can react with organic residues[1].

Step 2: Biphasic Decontamination

  • Causality: Thiophene derivatives can adhere strongly to bench surfaces; a biphasic cleaning approach ensures total removal of both lipophilic and hydrophilic residues.

  • Procedure:

    • Carefully sweep the absorbed material into a hazardous waste bag using a non-sparking tool.

    • Wipe the affected area with a polar organic solvent (e.g., isopropanol) to dissolve residual chemical, followed by a thorough wash with aqueous soap and water[4].

    • Self-Validation Check: Perform a final wipe with a clean, solvent-dampened swab. If the swab shows any discoloration or if a faint sulfurous odor persists, the decontamination is incomplete. Repeat the isopropanol wash until the swab remains pristine.

Process Visualization

The following diagram illustrates the logical flow of the disposal and spill management process, highlighting critical decision points and physical state dependencies.

DisposalWorkflow Start Waste Generation: Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate StateCheck Determine Physical State Start->StateCheck Spill Accidental Spill? Start->Spill If spilled SolidWaste Solid Waste (Powder, Labware) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solution) StateCheck->LiquidWaste Liquid SolidContainer HDPE Solid Waste Bin SolidWaste->SolidContainer LiquidContainer Compatible Solvent Carboy LiquidWaste->LiquidContainer Labeling Label: IUPAC Name, Solvent, & Hazards SolidContainer->Labeling LiquidContainer->Labeling Storage Ventilated Secondary Containment Storage Labeling->Storage EHS EHS Pickup & Incineration Storage->EHS Containment Absorb with Vermiculite (Inert Material) Spill->Containment Yes Decon Decontaminate Surface (Isopropanol Wash) Containment->Decon Decon->SolidContainer Collect Absorbent

Disposal and spill management workflow for Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate.

Comprehensive References

The following authoritative sources were utilized to ground the safety protocols and mechanistic claims detailed in this guide:

  • NOP. "Treatment and disposal of chemical wastes in daily laboratory work." OC-Praktikum. URL:[Link]

Sources

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